Piceatannol 3'-O-glucoside
説明
Structure
3D Structure
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCIIXWEFTPOC-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Piceatannol 3'-O-glucoside: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol 3'-O-glucoside, commonly known as Astringin, is a stilbenoid polyphenol of significant interest in pharmacology and drug development. As the 3-β-D-glucoside of piceatannol, this natural compound exhibits a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways.[1][3] This technical guide provides a comprehensive overview of the primary natural sources of Astringin, detailed protocols for its isolation and purification, and an examination of its role in cellular signaling.
Natural Sources of this compound (Astringin)
Astringin is distributed across various plant species, with concentrations varying significantly based on the plant part, geographical location, and extraction methodology. The bark of spruce trees is a particularly rich source. Other notable sources include grapes and Japanese knotweed.[4][5]
Table 1: Quantitative Analysis of Astringin in Natural Sources
| Natural Source | Plant Part | Extraction Method | Astringin Content/Yield | Citation |
| Norway Spruce (Picea abies) | Bark | Pressurized Liquid Extraction (PLE) | Up to 7.2% of extract (as combined stilbene (B7821643) glucosides) | [4] |
| Norway Spruce (Picea abies) | Bark | Acetone extraction | 0.53 - 8.29% (w/w, dry weight, as total stilbene glucosides) | [4] |
| Grape (Vitis vinifera) | Canes | 80% Ethanol (B145695) Maceration | ~4373 mg/kg (0.44%) of total stilbenoids | [4] |
| Japanese Knotweed (Polygonum cuspidatum) | Rhizome | Not specified in detail | Up to 1.92 mg/g dry weight (0.192%) | [4] |
| Red Wine (Vitis vinifera) | - | - | 0.95 mg/100 ml (mean) | [6] |
| White Wine (Vitis vinifera) | - | - | 0.46 mg/100 ml (mean) | [6] |
Isolation and Purification Protocols
The isolation of this compound from its natural matrix is a multi-step process involving extraction followed by chromatographic purification. The selection of solvents and chromatographic conditions is critical for achieving high purity and yield.
General Experimental Workflow
The overall process for isolating Astringin from a natural source such as spruce bark can be visualized as a sequential workflow. This involves initial preparation of the plant material, extraction of crude phenolics, and subsequent purification steps to isolate the target compound.
Detailed Experimental Protocol: Isolation from Picea Bark
This protocol is a generalized procedure based on established methods for the extraction of stilbenoids from spruce bark.[7]
1. Sample Preparation and Extraction:
-
Objective: To obtain a crude extract rich in stilbenoids.
-
Materials: Dried and powdered Picea abies bark, 80% ethanol, filter paper, rotary evaporator.
-
Procedure:
-
Macerate 100 g of powdered spruce bark with 1 L of 80% ethanol at room temperature with agitation for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid bark residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 40°C to yield the crude ethanolic extract.
-
2. Fractionation by Column Chromatography:
-
Objective: To separate the crude extract into fractions to enrich the target compound.
-
Materials: Crude extract, silica gel (for column chromatography), solvents (e.g., n-hexane, ethyl acetate, methanol).
-
Procedure:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in n-hexane.
-
Apply the extract-adsorbed silica gel to the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/ethyl acetate, and then ethyl acetate/methanol (B129727).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Astringin.
-
3. Purification by Preparative HPLC:
-
Objective: To achieve high purity isolation of Astringin.
-
Materials: Enriched fractions from column chromatography, HPLC-grade methanol and water, preparative HPLC system with a C18 column.
-
Procedure:
-
Pool the Astringin-rich fractions and dissolve in the initial mobile phase.
-
Purify the compound using a preparative C18 HPLC column.
-
Employ a gradient elution system, for example, starting with 20% methanol in water and increasing to 80% methanol over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 320 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
4. Structural Verification:
-
Objective: To confirm the identity and purity of the isolated compound.
-
Methods: The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[8][9][10] Purity is confirmed by analytical HPLC.
Biological Activity and Signaling Pathways
Astringin exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Astringin has demonstrated significant anti-inflammatory effects by suppressing the PI3K/Akt/NF-κB signaling cascade.[3][7] This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates this pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] Astringin can inhibit the phosphorylation of key proteins in this pathway, preventing the downstream inflammatory cascade.[3]
Activation of the Nrf2/HO-1 Pathway
Astringin also demonstrates potent antioxidant and neuroprotective effects, which are partly attributed to its ability to activate the Nrf2/HO-1 signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, Astringin promotes the translocation of Nrf2 to the nucleus, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1).[1]
Conclusion
This compound (Astringin) is a promising natural compound with a diverse range of well-documented biological activities. Its abundance in natural sources like spruce bark makes it an accessible target for research and development. The methodologies outlined in this guide for its isolation and purification, combined with the understanding of its modulation of critical signaling pathways such as PI3K/Akt/NF-κB, provide a solid foundation for further investigation. For drug development professionals, Astringin represents a compelling candidate for creating novel therapeutics for inflammatory conditions and diseases associated with oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Astringin | C20H22O9 | CID 5281712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Astringin protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Astringin - Wikipedia [en.wikipedia.org]
- 6. Showing all foods in which the polyphenol Piceatannol 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]
- 7. benchchem.com [benchchem.com]
- 8. Preparative Isolation of Piceatannol Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Piceatannol 3'-O-glucoside: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Piceatannol (B1677779) 3'-O-glucoside is a naturally occurring stilbenoid glycoside, notably found in medicinal plants such as rhubarb. As a derivative of the well-studied phytoalexin piceatannol, this compound is of growing interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of Piceatannol 3'-O-glucoside, summarizing key enzymatic reactions, presenting available quantitative data, and detailing relevant experimental protocols. The pathway is elucidated in two main stages: the established biosynthesis of the aglycone, piceatannol, and the subsequent, putative glucosylation at the 3'-hydroxyl group. While the upstream pathway to piceatannol is well-characterized, the specific enzyme responsible for the final 3'-O-glucosylation has yet to be definitively identified and characterized, representing a key area for future research.
Biosynthesis of the Aglycone: Piceatannol
The biosynthesis of piceatannol is a multi-step enzymatic process that begins with the phenylpropanoid pathway precursor, p-coumaric acid. The pathway proceeds through the key intermediate, resveratrol (B1683913).
The initial steps involve the activation of p-coumaric acid to its CoA-thioester, followed by a condensation reaction with three molecules of malonyl-CoA, catalyzed by stilbene (B7821643) synthase, to form resveratrol. The final step in piceatannol formation is the hydroxylation of resveratrol at the 3' position. This reaction can be catalyzed by several types of enzymes, including cytochrome P450 monooxygenases and polyphenol oxidases.
The key enzymatic steps are:
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to form p-coumaroyl-CoA.
-
Stilbene Synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol.
-
Resveratrol 3'-hydroxylase: This hydroxylation step is critical for the formation of piceatannol. In grapevine, this has been shown to be mediated by the cresolase activity of polyphenol oxidase (PPO)[1][2]. In other organisms, cytochrome P450 enzymes, such as human CYP1B1, have been shown to catalyze this reaction[3].
Quantitative Data for Piceatannol Biosynthesis
Quantitative kinetic data for the enzymatic conversion of resveratrol to piceatannol has been reported for polyphenol oxidase (PPO) from grapevine (Vitis vinifera cv. Gamay) cell cultures.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Source Organism | Reference |
| Polyphenol Oxidase (PPO) | trans-Resveratrol | 118.35 ± 49.84 | 2.18 ± 0.46 | Vitis vinifera | [2] |
Putative Biosynthesis of this compound
The final step in the formation of this compound is the attachment of a glucose moiety to the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.
While this compound has been isolated from natural sources like rhubarb, the specific UGT responsible for its synthesis has not yet been characterized. However, evidence for the feasibility of this enzymatic step comes from several observations:
-
Natural Occurrence: The presence of this compound in plants implies a biosynthetic pathway exists.
-
Microbial Biotransformation: The fungus Beauveria bassiana has been shown to convert piceatannol into 3'-O-(4"-O-methyl-β-D-glucopyranosyl)-piceatannol, a modified 3'-O-glucoside[4]. This demonstrates that enzymatic activity for 3'-O-glucosylation of piceatannol exists in biological systems.
-
Regioselectivity of other UGTs: While several characterized UGTs from Phytolacca americana exhibit regioselectivity for the 4'-position of piceatannol, the existence of a diverse range of UGTs in the plant kingdom suggests that an enzyme with 3'-regioselectivity is plausible[5][6].
Experimental Protocols
Due to the uncharacterized nature of the final biosynthetic step, a specific protocol for the enzymatic synthesis of this compound cannot be provided. However, this section details relevant protocols for the upstream synthesis of piceatannol and a general methodology for microbial biotransformation and UGT enzyme assays that can be adapted for the discovery and characterization of the target enzyme.
Determination of Resveratrol Hydroxylating Activity (PPO)
This protocol is adapted from studies on Vitis vinifera cell cultures[1].
Objective: To measure the enzymatic conversion of resveratrol to piceatannol.
Materials:
-
Enzyme preparation (e.g., crude extract, particulate, or soluble fraction from plant cell cultures)
-
trans-Resveratrol (t-R) stock solution
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Ascorbic acid
-
Ethyl acetate (B1210297)
-
HPLC system for product analysis
Procedure:
-
Prepare the reaction mixture in a final volume of 0.5 mL containing:
-
200 µL of enzyme preparation
-
200 µM of t-R
-
0.1 M potassium phosphate buffer (pH 7.5)
-
1 mM ascorbic acid
-
-
Incubate the reactions for 3 hours at room temperature.
-
Stop the reaction and extract the products with 25% (v/v) ethyl acetate.
-
Analyze the extracted products by HPLC to quantify the amount of piceatannol formed.
-
For kinetic analysis, vary the concentration of t-R (e.g., 5 to 200 µM) and measure the initial reaction velocity.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
Microbial Biotransformation of Piceatannol
This protocol is based on the methodology used for the biotransformation of piceatannol by Beauveria bassiana[4].
Objective: To screen microorganisms for their ability to glycosylate piceatannol and to produce glycosylated derivatives.
Materials:
-
Microorganism culture (e.g., Beauveria bassiana)
-
Appropriate liquid culture medium
-
Piceatannol stock solution (dissolved in a suitable solvent like DMSO)
-
Shaking incubator
-
Ethyl acetate
-
LC-MS and NMR for product identification
Procedure:
-
Cultivate the selected microorganism in a liquid medium to obtain a seed culture.
-
Inoculate fresh liquid medium with the seed culture.
-
Add piceatannol (e.g., a final concentration of 50-100 µg/mL) to the culture.
-
Incubate the culture in a shaking incubator at an appropriate temperature (e.g., 28°C) for several days (e.g., 3-7 days).
-
After incubation, extract the entire culture broth with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the extract using LC-MS to identify potential glycosylated products by observing the expected mass shift.
-
For promising candidates, scale up the biotransformation to isolate sufficient quantities of the product for structural elucidation by NMR.
General UDP-Glucosyltransferase (UGT) Enzyme Assay
This is a general protocol that can be adapted for screening and characterizing a putative Piceatannol 3'-O-glucosyltransferase.
Objective: To measure the activity of a UGT with piceatannol as a substrate.
Materials:
-
Purified or partially purified UGT enzyme
-
Piceatannol stock solution
-
UDP-glucose stock solution
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.0)
-
Methanol or other suitable solvent to stop the reaction
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture in a total volume of 100-200 µL containing:
-
Reaction buffer
-
Piceatannol (e.g., 100 µM)
-
UDP-glucose (e.g., 1-2 mM)
-
Purified enzyme extract
-
-
Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of acidified methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the formation of this compound.
-
For kinetic studies, vary the concentration of one substrate (piceatannol or UDP-glucose) while keeping the other at a saturating concentration.
Conclusion and Future Outlook
The biosynthetic pathway to piceatannol is well-established, proceeding from p-coumaric acid via resveratrol. The final step, the 3'-hydroxylation of resveratrol, is catalyzed by enzymes such as PPO or cytochrome P450s. In contrast, the biosynthesis of this compound remains to be fully elucidated. The final glucosylation step is currently putative, awaiting the identification and characterization of a specific UDP-glucosyltransferase with regioselectivity for the 3'-hydroxyl group of piceatannol.
Future research should focus on:
-
Enzyme Discovery: Screening of UGTs from plants known to produce this compound, such as rhubarb, to identify the responsible enzyme.
-
Biochemical Characterization: Once identified, the enzyme's substrate specificity, regioselectivity, and kinetic parameters (Km, Vmax) should be determined.
-
Metabolic Engineering: The identified UGT could be used in microbial hosts to establish a heterologous production platform for this compound, enabling sustainable and scalable synthesis for pharmacological research and development.
The elucidation of this complete pathway will be a significant advancement in the field of natural product biosynthesis and will open new avenues for the production and application of this promising bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Piceatannol 3'-O-glucoside: A Technical Overview of its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (B1677779) 3'-O-glucoside, also known by its common name Astringin, is a naturally occurring stilbenoid and the 3-β-D-glucoside of piceatannol.[1][2] This polyphenol is found in various plant sources, including the bark of Sitka spruce (Picea sitchensis), Norway spruce (Picea abies), and in grapes (Vitis vinifera) and their derived products like wine.[1][2] As a structural analog and metabolite of resveratrol, piceatannol and its glycosides have garnered significant scientific interest for their broad spectrum of biological activities.[3][4][5] Piceatannol 3'-O-glucoside, in particular, demonstrates potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties, making it a promising candidate for further investigation in drug development.[1][6]
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways it modulates.
Chemical Structure and Properties
This compound is structurally characterized by a piceatannol backbone (3,3',4,5'-tetrahydroxy-trans-stilbene) with a β-D-glucopyranoside moiety attached at the 3'-O position.[3][7] This glycosylation generally increases the water solubility and stability of the parent compound, piceatannol.
IUPAC Name: (2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3] Synonyms: Astringin, Quzhaqigan, Piceatannol 3-glycoside, trans-Piceatannol 3'-glucoside[8][9][10] Chemical Class: Stilbene (B7821643) Glycoside[11]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 94356-26-0, 29884-49-9 | [3][8][12] |
| Molecular Formula | C₂₀H₂₂O₉ | [8][12] |
| Molecular Weight | 406.38 g/mol | [8][12] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | >219°C (decomposition) | [8] |
| Boiling Point (Predicted) | 721.6 ± 60.0 °C | [8] |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 9.16 ± 0.10 | [8] |
| Solubility | DMSO (Slightly), Ethanol (Slightly, Sonicated), Methanol (B129727) (Slightly) | [8] |
Core Pharmacological Properties
Astringin exhibits a range of biological activities primarily linked to its potent antioxidant and anti-inflammatory effects.[1] These activities form the foundation for its therapeutic potential in various disease models.
Antioxidant Activity
This compound is a powerful antioxidant capable of scavenging free radicals and inhibiting lipid peroxidation.[1] Its antioxidant capacity is notably greater than some of its analogs, which is attributed to the catechol structure in its backbone.[1] It exerts its antioxidant effects through both direct neutralization of reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems, such as the Nrf2 pathway.[6][13]
Quantitative Antioxidant and Enzyme Inhibition Data
| Assay Type | Metric | Result | Source(s) |
| DPPH Radical Scavenging | IC₅₀ | 30.2 µM | [1][6] |
| Cu²⁺-induced LDL Peroxidation | IC₅₀ | 3 µM | [1][6] |
| Arginase I Inhibition | IC₅₀ | 11.22 µM | [14][15] |
| Arginase II Inhibition | IC₅₀ | 11.06 µM | [14][15] |
| Lipoxygenase Inhibition | IC₅₀ | 69 µM | [14] |
Anti-inflammatory Effects
Astringin demonstrates significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.[6][16] In cellular models, it has been shown to decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated cells.[16][17] This effect is largely mediated by its ability to suppress key inflammatory signaling pathways, including the PI3K/Akt/NF-κB cascade.[1][17]
Neuroprotective and Cardioprotective Effects
The compound has shown promise as a neuroprotective agent, which is attributed to its ability to activate the Nrf2-dependent antioxidant response, protecting neurons from oxidative damage.[1][6] Furthermore, this compound exhibits cardioprotective properties. It activates endothelial nitric oxide synthase (eNOS) by inhibiting arginase activity, which can improve endothelial function and offer protection against cardiovascular diseases.[14][15]
Modulation of Key Signaling Pathways
The biological activities of this compound are a result of its interaction with multiple intracellular signaling pathways.
Inhibition of PI3K/Akt/NF-κB Signaling
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa B (NF-κB) pathway is a critical cascade involved in inflammation.[13] Astringin has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[1][17]
Activation of the Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant proteins.[1] Astringin can activate the Nrf2 pathway, enhancing cellular antioxidant defenses. Under basal conditions, Nrf2 is bound to Keap1. In the presence of activators like Astringin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes.[6][13]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail common methodologies used to evaluate the bioactivities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[13]
-
Principle: The stable DPPH radical has a deep purple color with maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the purple color fades. The reduction in absorbance is proportional to the antioxidant activity.[13]
-
Materials: this compound, DPPH, Methanol (or Ethanol), 96-well microplate, microplate reader.
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6]
-
Sample Preparation: Prepare a stock solution of Astringin in methanol and create a series of dilutions to test various concentrations.[6]
-
Reaction: Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate containing the Astringin dilutions (e.g., 100 µL).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A control well containing only solvent and the DPPH solution is also measured.[13]
-
Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the Astringin concentration.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Astringin - Wikipedia [en.wikipedia.org]
- 3. Astringin | C20H22O9 | CID 5281712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 94356-26-0 [chemicalbook.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]
- 11. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]
- 12. Piceatannol-3'-O-glucoside | CAS:94356-26-0 | ChemNorm [chem-norm.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Astringin protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Piceatannol 3'-O-glucoside literature review
An In-depth Technical Guide to the Biological Activity of Piceatannol (B1677779) 3'-O-glucoside
Introduction
Piceatannol 3'-O-glucoside (PG), a glycosidic derivative of the stilbenoid piceatannol, is a naturally occurring polyphenol found in various plants, including rhubarb.[1][2] As a structural analog and metabolite of resveratrol, piceatannol and its glycosides have garnered significant scientific interest for their diverse pharmacological properties.[3][4] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways it modulates, serving as a resource for researchers, scientists, and professionals in drug development.
Antioxidant and Neuroprotective Activity
This compound exhibits significant antioxidant properties, primarily through the modulation of endogenous antioxidant defense systems. Its cytoprotective effects are particularly evident in models of oxidative stress. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5]
Quantitative Data: Antioxidant Effects
| Biological Effect | Compound | Concentration | Result | Cell Line / Model | Reference |
| Reduction in ROS levels | Piceatannol-3′-O-β-glucopyranoside | - | 41.4% reduction | Pyocyanin-stimulated THP-1 macrophage-like cells | [6] |
| Neurotoxicity Attenuation | Piceatannol 3'-O-β-D-glucopyranoside (PG) | - | Significant reduction in neuronal apoptosis | Colistin-exposed N2a cells & mouse model | [5] |
Experimental Protocols
1.2.1. Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify intracellular ROS levels.
-
Methodology: THP-1 macrophage-like cells are stimulated with pyocyanin (B1662382) to induce oxidative stress. The cells are then treated with this compound. Intracellular ROS is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation. The fluorescence intensity is quantified using a fluorescence microplate reader or flow cytometry, and the percentage reduction in ROS is calculated relative to the stimulated, untreated control group.[6]
1.2.2. Western Blot Analysis for Nrf2/HO-1 Pathway Activation
-
Objective: To determine the effect of PG on the protein expression levels in the Nrf2/HO-1 pathway.
-
Methodology: N2a nerve cells are treated with colistin (B93849) to induce neurotoxicity, with or without pre-treatment with PG. Cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[5]
Signaling Pathway Visualization
Cardioprotective Effects via Arginase Inhibition
This compound demonstrates significant potential in promoting cardiovascular health by improving endothelial function. The primary mechanism is the inhibition of arginase, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, PG increases the availability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production and subsequent vasoprotective effects.[1][7]
Quantitative Data: Arginase Inhibition
| Target Enzyme | Compound | IC₅₀ Value (µM) | Source of Enzyme | Reference |
| Arginase I | This compound | 11.22 | Mouse Liver Lysate | [2][7] |
| Arginase II | This compound | 11.06 | Mouse Kidney Lysate | [2][7] |
| Lipoxygenase | This compound | 69 | - | [2] |
Experimental Protocols
2.2.1. Arginase Activity Assay
-
Objective: To measure the inhibitory effect of PG on arginase activity.
-
Methodology: Arginase I and II activity is measured using lysates from mouse liver and kidneys, respectively. The lysate is incubated with various concentrations of this compound. The reaction is initiated by adding L-arginine. The enzyme converts L-arginine to urea (B33335) and L-ornithine. The reaction is stopped, and the amount of urea produced is quantified colorimetrically after the addition of α-isonitrosopropiophenone. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][7]
2.2.2. Nitric Oxide (NO) Production Measurement in Endothelial Cells
-
Objective: To assess the effect of PG on NO production in endothelial cells.
-
Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are incubated with PG. The production of NO is indirectly measured by quantifying the stable end products, nitrite (B80452) and nitrate (B79036) (NOx), in the culture supernatant using the Griess assay. This involves a two-step diazotization reaction that produces a colored azo compound, which is measured spectrophotometrically at ~540 nm. An increase in NOx concentration indicates enhanced eNOS activity.[7]
Mechanism Visualization
Anti-Inflammatory and Anticancer Activities
While much of the in-depth research on anti-inflammatory and anticancer mechanisms has focused on the aglycone, piceatannol, its glucoside also exhibits important activities.[8][9] Piceatannol is known to suppress key inflammatory pathways such as NF-κB and MAPK.[10] this compound has been shown to possess anti-inflammatory properties and can inhibit cancer cell metastasis.[1][6]
Quantitative Data: Anticancer Effects
| Biological Effect | Compound | Concentration | Result | Cell Line | Reference |
| Metastatic Ability | Piceatannol-3-O-β-D-glucopyranoside | 100 µM | Suppressed metastatic ability | HT1080 (Human Fibrosarcoma) | [6] |
| Proliferation | Piceatannol-3-O-β-D-glucopyranoside | 100 µM | No effect on proliferation | HT1080, HUVEC | [6] |
Experimental Protocols
3.2.1. Cancer Cell Metastasis/Invasion Assay
-
Objective: To evaluate the effect of PG on the invasive potential of cancer cells.
-
Methodology: A Boyden chamber assay (or Transwell assay) is used. The upper chamber of the transwell insert is coated with Matrigel, a basement membrane matrix. HT1080 human fibrosarcoma cells are seeded in the upper chamber in serum-free media containing PG. The lower chamber contains a chemoattractant (e.g., media with fetal bovine serum). After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the PG-treated group compared to the control indicates inhibition of invasion.[6]
Signaling Pathway Visualization
Conclusion
This compound is a promising bioactive compound with a range of therapeutic properties substantiated by preclinical evidence. Its potent antioxidant activity, mediated through the Nrf2/HO-1 pathway, provides a basis for its neuroprotective effects. Furthermore, its unique ability to inhibit arginase presents a novel mechanism for improving endothelial dysfunction and offers potential for the management of cardiovascular diseases. While its anti-inflammatory and anticancer activities are less characterized than its aglycone, initial findings on metastasis inhibition are encouraging. Future research should focus on the bioavailability and metabolic fate of this compound in humans, alongside further clinical studies to validate its efficacy and safety for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 5. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piceatannol, a comprehensive review of health perspectives and pharmacological aspects - Arabian Journal of Chemistry [arabjchem.org]
- 7. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Arginase Inhibition Mechanism of Piceatannol 3'-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginase, a critical enzyme in the urea (B33335) cycle, has emerged as a significant therapeutic target for a spectrum of diseases characterized by endothelial dysfunction, including cardiovascular and metabolic disorders. The overactivity of arginase depletes the common substrate L-arginine, thereby limiting its availability for endothelial nitric oxide synthase (eNOS) and consequently impairing the production of nitric oxide (NO), a key signaling molecule in vasodilation. Piceatannol 3'-O-glucoside, a naturally occurring stilbenoid, has been identified as a noteworthy inhibitor of arginase. This technical guide provides an in-depth exploration of the arginase inhibition mechanism by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Analysis of Arginase Inhibition
This compound has been demonstrated to be an effective inhibitor of both major isoforms of arginase, Arginase I and Arginase II. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| This compound | Arginase I (from mouse liver lysate) | 11.22 | Non-competitive | [1][2][3] |
| This compound | Arginase II (from mouse kidney lysate) | 11.06 | Non-competitive | [1][2][3] |
Table 1: Summary of quantitative data on the inhibition of arginase by this compound.
The non-competitive nature of the inhibition suggests that this compound binds to a site on the arginase enzyme that is distinct from the L-arginine binding site (the active site). This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding.
Signaling Pathway of Arginase and eNOS
The interplay between arginase and eNOS is a critical determinant of endothelial function. Both enzymes compete for the same substrate, L-arginine. Under normal physiological conditions, eNOS produces NO, which leads to vasodilation and other protective vascular effects. However, when arginase activity is elevated, it outcompetes eNOS for L-arginine, leading to reduced NO production and increased production of urea and L-ornithine. This compound intervenes in this pathway by inhibiting arginase, thereby preserving the L-arginine pool for eNOS and promoting NO synthesis.
Experimental Protocols
In Vitro Arginase Activity Assay
This protocol describes a colorimetric method to determine arginase activity by quantifying the amount of urea produced.
a) Preparation of Enzyme Lysate:
-
Excise mouse liver (for Arginase I) or kidney (for Arginase II) and immediately place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Homogenize the tissue using a Dounce homogenizer or a similar device on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme lysate. Determine the protein concentration using a standard method (e.g., Bradford assay).
b) Arginase Reaction:
-
In a 96-well microplate, add the following components in order:
-
50 µL of 10x Arginase Assay Buffer (containing MnCl2 for enzyme activation).
-
10 µL of the enzyme lysate (diluted to an appropriate concentration).
-
10 µL of this compound solution at various concentrations (or vehicle control).
-
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of L-arginine solution (e.g., 0.5 M, pH 9.7).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
c) Urea Quantification:
-
Stop the reaction by adding 400 µL of an acid-sulfuric acid mixture (e.g., H2SO4:H3PO4:H2O at a 1:3:7 ratio).
-
Add 25 µL of α-isonitrosopropiophenone (ISPF) solution (dissolved in ethanol).
-
Incubate the plate at 100°C for 45 minutes to allow for color development.
-
Cool the plate to room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the amount of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea.
d) Data Analysis:
-
Calculate the percentage of arginase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Arginase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of potential arginase inhibitors.
Conclusion
This compound acts as a non-competitive inhibitor of both Arginase I and Arginase II with IC50 values in the low micromolar range. By attenuating arginase activity, it effectively increases the bioavailability of L-arginine for eNOS, thereby promoting the production of nitric oxide. This mechanism underlies its potential therapeutic benefits in conditions associated with endothelial dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this compound and the discovery of novel arginase inhibitors.
References
Piceatannol 3'-O-glucoside: A Technical Guide to Solubility for Researchers and Drug Development Professionals
An In-depth Analysis of the Solubility Profile of a Promising Stilbenoid
This technical guide provides a comprehensive overview of the solubility of Piceatannol (B1677779) 3'-O-glucoside, a naturally occurring stilbenoid with significant therapeutic potential. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by this compound.
Quantitative Solubility Data
The solubility of Piceatannol 3'-O-glucoside is a critical parameter for its handling, formulation, and biological testing. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Concentration (mM)¹ | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | 147.65 mM | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 123.04 mM | Requires sonication | [2] |
| Water | < 0.1 mg/mL (Insoluble) | < 0.25 mM | Not Specified | [2] |
| Water (Predicted) | 0.74 g/L | 1.82 mM | ALOGPS | [3] |
¹ Molar mass of this compound is 406.38 g/mol .
Table 2: Qualitative and Comparative Solubility Information
| Solvent | Solubility | Notes | Source |
| Pyridine | Soluble | No quantitative data available. | [1] |
| Methanol | Soluble | No quantitative data available. | [1] |
| Ethanol | Soluble | No quantitative data available. | [1] |
For comparative purposes, the solubility of the aglycone, Piceatannol, is provided below. The glycosylation is known to generally increase water solubility.[4][5]
Table 3: Solubility of Piceatannol (Aglycone)
| Solvent | Solubility | Source |
| Ethanol | 10 mg/mL | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [6] |
| Dimethylformamide (DMF) | 3 mg/mL | [6] |
| Water | 0.5 mg/mL | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [6] |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of this compound. The following is a detailed methodology based on the widely accepted shake-flask method, adapted for phenolic compounds.[8]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of the compound.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Report the mean solubility and the standard deviation.
-
Visualization of a Key Signaling Pathway
This compound has been shown to modulate the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It achieves this by inhibiting arginase, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine.[2][9][10] The following diagrams illustrate the experimental workflow for assessing this activity and the signaling pathway itself.
References
- 1. This compound | Arginase | NO Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. who.int [who.int]
- 9. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. katalogi.uj.edu.pl [katalogi.uj.edu.pl]
The Emergence of a Stilbene Glycoside: A Technical Guide to Piceatannol 3'-O-glucoside in Rhubarb
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and scientific exploration of Piceatannol (B1677779) 3'-O-glucoside, a significant bioactive stilbene (B7821643) found in rhubarb (Rheum species). This document provides a comprehensive overview of its isolation, characterization, and known biological activities, with a focus on quantitative data and detailed experimental protocols.
Discovery and Historical Context
Initially, research on rhubarb's chemical constituents was heavily focused on anthraquinones, the compounds responsible for its well-known laxative effects. However, as chromatographic and spectroscopic methods evolved, a more diverse array of secondary metabolites was uncovered, including a variety of stilbene glycosides. Piceatannol and its glycosides have since been identified as key components in several Rheum species, including Rheum australe and others used in traditional medicine.[1][2] These compounds are now recognized as contributing significantly to the multifaceted pharmacological profile of rhubarb.[3][4]
Physicochemical Properties and Structure
Piceatannol 3'-O-glucoside is a glycosylated derivative of piceatannol, a hydroxylated analog of resveratrol. The addition of a glucose moiety at the 3'-O-position significantly impacts its solubility and bioavailability.
Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified in several studies, particularly in relation to its enzymatic inhibition and antioxidant properties.
| Parameter | Value | Assay System | Reference |
| IC₅₀ Arginase I | 11.22 µM | Mouse liver lysate | [5] |
| IC₅₀ Arginase II | 11.06 µM | Mouse kidney lysate | [5] |
| NO Production Increase | up to 78% | Isolated mice aortic rings | [5] |
| Superoxide Anion Decrease | up to 63% | Isolated mice aortic rings | [5] |
Experimental Protocols
Extraction and Isolation of Stilbenoids from Rhubarb
This protocol is a representative method adapted from the literature for the isolation of stilbenoids, including piceatannol glycosides, from Rheum species.[1]
Caption: General workflow for the extraction and isolation of this compound from rhubarb.
Detailed Steps:
-
Plant Material Preparation: Air-dry the underground parts of the rhubarb plant and grind them into a fine powder.
-
Extraction: Exhaustively extract the powdered plant material with 75% aqueous ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: Concentrate the resulting ethanol extract under reduced pressure (in vacuo) to obtain a semi-solid residue.
-
Solvent Partitioning: Suspend the residue in water and perform successive extractions with petroleum ether followed by ethyl acetate (B1210297) (EtOAc). The stilbenoids will preferentially partition into the EtOAc phase.
-
Fractionation: Concentrate the EtOAc fraction and subject the residue to silica gel column chromatography. Elute the column with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) to separate the components based on polarity.
-
Purification: Collect the fractions containing the compound of interest and perform further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the glycosidic bond. The large coupling constant (typically J ≈ 7-8 Hz) for the anomeric proton in the ¹H NMR spectrum confirms the β-configuration of the glucoside.
Arginase Activity Assay
This in vitro assay is used to quantify the inhibitory effect of this compound on arginase activity.[5]
Caption: Experimental workflow for the arginase activity assay.
Known Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in endothelial function and cellular stress response.
Activation of the eNOS Pathway via Arginase Inhibition
This compound inhibits arginase, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, the compound increases the availability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production.[5] NO is a critical signaling molecule involved in vasodilation and the maintenance of cardiovascular health.
Caption: Signaling pathway of eNOS activation by this compound.
NRF2/HO-1 Pathway Activation
While direct studies on this compound from rhubarb are emerging, related research on piceatannol indicates its involvement in the NRF2/HO-1 pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Activation of NRF2 leads to the transcription of antioxidant genes, including heme oxygenase-1 (HO-1), which helps to mitigate cellular damage.
Caption: Proposed activation of the NRF2/HO-1 pathway by this compound.
Future Directions
The discovery and ongoing research into this compound in rhubarb highlight the potential of this traditional medicinal plant in modern drug development. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.
-
Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways modulated by this compound.
-
Clinical Trials: To evaluate the therapeutic efficacy and safety of this compound for various health conditions, particularly those related to cardiovascular and inflammatory diseases.
-
Standardization of Rhubarb Extracts: To ensure consistent quality and dosage of this compound in herbal preparations and dietary supplements.
This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and paving the way for future investigations into this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An unusual piceatannol dimer from Rheum austral D. Don with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What we already know about rhubarb: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Targets of Piceatannol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (B1677779) 3'-O-glucoside, also known as Astringin, is a naturally occurring stilbenoid and a glucoside of piceatannol. Found in various plant sources, including grapevines and the bark of trees like Picea sitchensis, this polyphenol has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of Piceatannol 3'-O-glucoside, its mechanisms of action, and detailed experimental methodologies to facilitate further research and drug development. The primary biological activities of this compound include anti-inflammatory, antioxidant, anticancer, neuroprotective, and cardioprotective effects, which are mediated through its interaction with a range of molecular targets and signaling pathways.
Core Molecular Targets and Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways and directly interacting with specific molecular targets. The following sections detail these interactions, supported by quantitative data and pathway diagrams.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory and binding activities of this compound and its aglycone, piceatannol, against various molecular targets.
| Target Molecule/Pathway | Compound | Metric | Value | Cell Line/System | Reference(s) |
| Arginase I | This compound | IC50 | 11.22 µM | Mouse Liver Lysate | [1][2][3] |
| Arginase II | This compound | IC50 | 11.06 µM | Mouse Kidney Lysate | [1][2][3] |
| PI3K/Akt Pathway | Piceatannol | IC50 | ~46.53 µM (for cell proliferation) | U2OS Osteosarcoma Cells | [4] |
| Vascular Endothelial Growth Factor (VEGF) | Piceatannol | Binding Affinity (Docking) | -7.1 to -7.5 | In silico | [5] |
Arginase Inhibition and Nitric Oxide Synthase (NOS) Activation
This compound is a known inhibitor of arginase I and II.[1][2][3] Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, this compound increases the bioavailability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production.[1] Increased NO bioavailability contributes to vasodilation and has protective effects on the endothelium, making arginase a key therapeutic target for cardiovascular diseases.
Caption: this compound inhibits arginase, increasing L-arginine for eNOS and promoting NO production.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Piceatannol has been shown to suppress the activation of the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][6] This is achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K.[7]
Caption: Piceatannol inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. This compound has been shown to suppress the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By blocking IκBα degradation, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation and nuclear translocation of NF-κB.
Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway.[8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including HO-1. This action enhances the cellular antioxidant capacity and protects against oxidative damage.
Caption: this compound activates the Nrf2/HO-1 pathway, enhancing cellular antioxidant defenses.
Vascular Endothelial Growth Factor (VEGF) Signaling
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. Piceatannol has been shown to bind to VEGF, thereby inhibiting its interaction with its receptor, VEGFR2.[9][10] This blockage of VEGF signaling leads to the suppression of endothelial cell proliferation, migration, and tube formation, suggesting a potential anti-angiogenic and anticancer effect.[9][10]
Caption: Piceatannol binds to VEGF, inhibiting its interaction with VEGFR2 and subsequent angiogenic signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic targets.
Arginase Inhibition Assay
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on arginase activity.[1][2][3]
Objective: To determine the IC50 value of this compound for arginase I and II.
Materials:
-
Mouse liver and kidney tissues for lysate preparation
-
Lysis buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, protease inhibitors)
-
L-arginine solution
-
Urease solution
-
Nessler's reagent
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Homogenize mouse liver (for arginase I) and kidney (for arginase II) tissues in ice-cold lysis buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the arginase enzymes.
-
Arginase Reaction: In a 96-well plate, add 25 µL of lysate, 25 µL of activation buffer (containing MnCl2), and 25 µL of various concentrations of this compound (or vehicle control). Incubate for 10 minutes at 37°C to activate the enzyme.
-
Substrate Addition: Add 25 µL of L-arginine solution to initiate the reaction. Incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 200 µL of an acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O).
-
Urea Quantification: Add 25 µL of α-isonitrosopropiophenone and heat at 100°C for 45 minutes. Cool to room temperature and measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.
-
Data Analysis: Calculate the percentage of arginase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/Akt and NF-κB Pathways
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt and NF-κB pathways.
Objective: To determine the effect of this compound on the phosphorylation of Akt (Ser473) and NF-κB p65 (Ser536).
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., PDGF for PI3K/Akt, TNF-α for NF-κB)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-NF-κB p65 (Ser536), and corresponding total protein and loading control antibodies)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with the appropriate agonist.
-
Cell Lysis and Protein Quantification: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Nrf2/ARE Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of Nrf2.
Objective: To determine if this compound activates the Nrf2/ARE pathway.
Materials:
-
HepG2 or other suitable cell line
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity in treated cells compared to vehicle-treated cells.
VEGF Binding Assay
This protocol describes a method to assess the direct binding of piceatannol to VEGF.[9][10]
Objective: To determine if piceatannol binds to VEGF.
Materials:
-
Recombinant human VEGF
-
Piceatannol
-
Streptavidin-coated magnetic beads
-
Biotinylated anti-VEGF antibody
-
Wash and binding buffers
-
UPLC (Ultra-Performance Liquid Chromatography) system
Procedure:
-
Immunoprecipitation: Incubate biotinylated anti-VEGF antibody with streptavidin-coated magnetic beads to capture the antibody.
-
VEGF Binding: Add recombinant human VEGF to the antibody-bead complexes and incubate to allow binding.
-
Piceatannol Interaction: Add piceatannol at various concentrations to the VEGF-bound beads and incubate.
-
Analysis of Unbound Piceatannol: Separate the beads from the supernatant using a magnet. Analyze the concentration of piceatannol remaining in the supernatant using a UPLC system.
-
Data Analysis: A decrease in the concentration of piceatannol in the supernatant indicates binding to VEGF. The binding affinity can be further quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Conclusion
This compound is a promising natural compound with a multitude of potential therapeutic applications stemming from its diverse biological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cell proliferation, and angiogenesis highlights its potential for the development of novel therapies for a range of diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. Future research should focus on elucidating the precise molecular interactions, determining more comprehensive quantitative data for its various targets, and evaluating its efficacy and safety in preclinical and clinical studies.
References
- 1. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piceatannol-3'-O-β-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. benchchem.com [benchchem.com]
- 6. Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-kinase is a novel target of piceatannol for inhibiting PDGF-BB-induced proliferation and migration in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Synthesis and Purification of Piceatannol 3'-O-glucoside: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piceatannol (B1677779) 3'-O-glucoside, a glycosylated derivative of the natural stilbenoid piceatannol, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and immune-modulating properties. This document provides a comprehensive overview of the synthesis and purification of piceatannol 3'-O-glucoside, offering detailed protocols for both chemical and enzymatic synthesis routes, as well as robust purification methodologies. The information is intended to serve as a practical guide for researchers in academia and industry engaged in the study and development of this promising bioactive compound.
Introduction
Piceatannol, a structural analog of resveratrol, is a naturally occurring polyphenol found in various plants, including grapes and passion fruit.[1] Its biological activities are well-documented and span antioxidant, anti-inflammatory, and anticancer effects.[1] The glycosylation of piceatannol, specifically at the 3'-O position, can enhance its bioavailability and modulate its pharmacological profile. This compound has been shown to act as an arginase inhibitor, which in turn activates endothelial nitric oxide synthase (eNOS), highlighting its potential in cardiovascular and immune-related research.[2][3] This application note details established methods for the synthesis and purification of this compound to facilitate its further investigation.
Data Presentation
Table 1: Comparison of Synthesis and Purification Methods for Piceatannol Glucosides
| Method | Substrate | Product | Yield | Purity | Reference |
| Chemical Synthesis | 3,5-dimethoxybenzyl phosphoric acid diethyl ester & 3,5-dimethoxy benzaldehyde | Piceatannol (precursor) | 45-50% | High | [4] |
| Biotransformation | Piceatannol | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | 11% | >95% (after HPLC) | [5] |
| Biotransformation | Piceatannol | 4′-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | 13% | >95% (after HPLC) | [5] |
| Biotransformation | Piceatannol | 3′-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | 3% | >95% (after HPLC) | [5] |
| Biotransformation | Piceatannol | Piceatannol 4′-β-glucopyranoside | 77% | High | [6] |
| HSCCC Purification | Crude Polygonum cillinerve extract | trans-resveratrol-3-O-glucoside | 17.5% (from crude extract) | 99.1% | [7] |
| HSCCC Purification | Passion fruit seed extract | Piceatannol | Not specified | 94.8% | [8][9] |
Experimental Protocols
Protocol 1: Scalable Chemical Synthesis of this compound
This protocol outlines a scalable total synthesis approach.[10]
Step 1: Fischer-like Glycosylation
-
This initial step involves the reaction of a protected catechol with a glucose donor under acidic conditions to form the glycosidic bond. The specific reactants and conditions would be optimized based on the desired protecting group strategy.
Step 2: Regioselective Iodination
-
The phenolic glycoside from the previous step is subjected to regioselective iodination under strongly acidic conditions to introduce an iodine atom at the desired position for subsequent cross-coupling.
Step 3: Mizoroki-Heck Reaction
-
A key carbon-carbon bond-forming reaction is employed to couple the iodinated glycoside with a suitable vinyl partner, constructing the stilbene (B7821643) backbone.[11] This reaction typically utilizes a palladium catalyst.
Step 4: Deprotection
-
The final step involves the removal of all protecting groups to yield the target molecule, this compound.
Note: The referenced abstract provides a high-level overview. For detailed experimental parameters, including specific reagents, solvents, temperatures, and reaction times, consulting the full publication is recommended.
Protocol 2: Enzymatic Synthesis via Microbial Biotransformation
This protocol is adapted from a study using the fungus Beauveria bassiana for the glucosylation of piceatannol.[5]
Step 1: Culture Preparation
-
Cultivate Beauveria bassiana in a suitable liquid medium (e.g., potato dextrose broth) at 28°C with shaking (160 rpm) for 2 days to obtain a seed culture.
Step 2: Biotransformation
-
Inoculate fresh liquid medium with the seed culture.
-
Add a solution of piceatannol (dissolved in a minimal amount of a suitable solvent like DMSO) to the culture.
-
Incubate the culture under the same conditions for an additional 3-5 days.
Step 3: Extraction
-
After the incubation period, extract the culture broth twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract containing the glucosylated products.
Protocol 3: Purification by High-Speed Countercurrent Chromatography (HSCCC)
This protocol is a general guideline based on the successful separation of stilbene glycosides.[7][12]
Step 1: Solvent System Preparation
-
Prepare a two-phase solvent system. A commonly used system for stilbene glycosides is chloroform:n-butanol:methanol (B129727):water (4:1:4:2, v/v/v/v).[7]
-
Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature and separate the upper (stationary phase) and lower (mobile phase) phases just before use.
Step 2: Sample Preparation
-
Dissolve the crude extract (from synthesis) in the upper phase of the solvent system.
Step 3: HSCCC Operation
-
Fill the HSCCC coil column entirely with the stationary phase (upper phase).
-
Rotate the apparatus at a set speed (e.g., 800 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.8-2.0 mL/min).[7][12]
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector (e.g., at 280 nm or 320 nm) and collect fractions based on the chromatogram.
Step 4: Analysis of Fractions
-
Analyze the collected fractions by HPLC to determine the purity of the isolated this compound.
-
Pool the pure fractions and evaporate the solvent.
Protocol 4: Purification by Semi-Preparative HPLC
This protocol is based on the purification of piceatannol derivatives.[5]
Step 1: HPLC System and Column
-
Utilize a semi-preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm).
Step 2: Mobile Phase and Gradient
-
Prepare a mobile phase consisting of methanol (Solvent A) and water (Solvent B).
-
Employ a gradient elution program, for example:
-
0-15 min: 20% to 50% Solvent A
-
15-35 min: 50% to 100% Solvent A
-
-
Set a flow rate of approximately 1.5 mL/min.
Step 3: Sample Injection and Fraction Collection
-
Dissolve the crude or partially purified sample in methanol.
-
Inject the sample onto the column.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound based on its retention time.
Step 4: Purity Verification
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Chemical synthesis pathway overview.
Caption: Signaling pathway of this compound.
Conclusion
The synthesis and purification of this compound can be achieved through multiple effective strategies. Chemical synthesis offers a scalable route, while enzymatic methods provide a greener alternative. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The purification protocols detailed herein, particularly the combination of HSCCC and semi-preparative HPLC, are robust methods for obtaining highly pure material suitable for biological and pharmacological studies. This document provides a foundational guide to empower researchers to produce and purify this compound for the advancement of drug discovery and development.
References
- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Preparative Isolation of Piceatannol Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. diva-portal.org [diva-portal.org]
- 12. english.nwipb.cas.cn [english.nwipb.cas.cn]
Application Notes & Protocols: Extraction of Piceatannol 3'-O-glucoside from Rheum undulatum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rheum undulatum L., a species of rhubarb, is a medicinal plant recognized for its rich composition of bioactive compounds, particularly stilbenes. Among these, piceatannol (B1677779) 3'-O-glucoside (PG) has garnered significant attention for its therapeutic potential, including its role in cardiovascular health through the activation of endothelial nitric oxide synthase[1][2]. This document provides detailed methodologies for the extraction of piceatannol 3'-O-glucoside from the rhizomes of Rheum undulatum, compiling various established protocols and quantitative data to guide researchers in its isolation and further application.
Experimental Protocols
Several methods have been successfully employed for the extraction of stilbenes from Rheum undulatum. The choice of method may depend on the desired scale, efficiency, and available equipment.
Protocol 1: Sonication-Assisted Methanol (B129727) Extraction
This protocol is suitable for large-scale extraction to obtain a crude extract for further fractionation.
Methodology:
-
Preparation: 6.0 kg of dried and powdered rhizomes of R. undulatum are used as the starting material.
-
Extraction: The powdered rhizomes are placed in a suitable vessel and sonicated with 5.0 L of 100% methanol. This process is repeated three times. The sonication is performed for 4 hours at a controlled temperature of 65°C for each cycle[3].
-
Concentration: The solvent from the combined methanol extracts is removed under reduced pressure (in vacuo) to yield a crude extract.
-
Solvent Partitioning:
-
The resulting crude extract (approx. 700.0 g) is dispersed in 2 L of water.
-
The aqueous suspension is then sequentially partitioned with 2 L of chloroform (B151607) (CHCl₃) and 2 L of ethyl acetate (B1210297) (EtOAc).
-
This partitioning yields a chloroform fraction, an ethyl acetate fraction, and a final aqueous fraction, allowing for the separation of compounds based on polarity[3]. Piceatannol and its glycosides are typically enriched in the ethyl acetate fraction.
-
Protocol 2: Soxhlet Extraction with Ethanol (B145695)
Soxhlet extraction is a continuous and efficient method for extracting compounds from solid materials. Different solvent concentrations and temperatures can be used to optimize the extraction of specific compounds[3].
Methodology:
-
Preparation: 10 g of dried rhizomes of R. undulatum are used for each extraction variant.
-
Extraction Variants:
-
Method A (RU1): Extract with 100 ml of 100% ethanol at 60°C for 24 hours.
-
Method B (RU2): Extract with 100 ml of 50% ethanol at 100°C for 24 hours.
-
Method C (RU3): Extract with 100 ml of 50% ethanol at 60°C for 13 hours.
-
-
Concentration: After extraction, the solvent is evaporated to yield the respective crude extracts (RU1, RU2, RU3)[3].
Protocol 3: Room Temperature Extraction with Aqueous Ethanol
This method is a simpler and less energy-intensive approach suitable for obtaining stilbene-rich extracts.
Methodology:
-
Preparation: Air-dried and powdered underground parts (1.2 kg) of a related species, Rheum australe, are used[4][5]. This method is applicable to R. undulatum.
-
Extraction: The powder is exhaustively extracted with 75% aqueous ethanol (25 L) at room temperature. The process is repeated five times to ensure maximum recovery[4][5].
-
Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a semi-solid residue.
-
Solvent Partitioning:
Data Presentation: Extraction Yields
The following tables summarize the quantitative data from the described extraction protocols.
Table 1: Yields from Sonication and Solvent Partitioning
| Starting Material | Extraction Method | Crude Extract Yield | Chloroform Fraction | Ethyl Acetate Fraction | Water Fraction |
|---|---|---|---|---|---|
| 6.0 kg Dried Rhizomes | 100% Methanol, Sonication (3x, 4h, 65°C) | 700.0 g | 7.7 g | 118.0 g | 335.0 g |
Data sourced from a study by Eom et al.[3]
Table 2: Comparative Yields from Soxhlet Extraction Methods
| Method ID | Starting Material | Solvent | Temperature | Duration | Final Extract Yield |
|---|---|---|---|---|---|
| RU1 | 10 g Dried Rhizomes | 100% Ethanol | 60°C | 24 h | 4.96 g |
| RU2 | 10 g Dried Rhizomes | 50% Ethanol | 100°C | 24 h | 5.65 g |
| RU3 | 10 g Dried Rhizomes | 50% Ethanol | 60°C | 13 h | 5.85 g |
Data sourced from a study by Eom et al.[3]. The RU3 extract showed the strongest antiproliferative effect on AGS cancer cells in the cited study.
Table 3: this compound Content in a Related Species
| Species | Compound | Analytical Method | Reported Content |
|---|---|---|---|
| Rheum lhasaense | This compound (PG) | UPLC | Up to 61.06 mg/g |
Data sourced from a study by Wang et al. on a related Rheum species, providing a reference for potential yield[6][7].
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: General workflow for extraction and purification of this compound (PG).
Signaling Pathway: eNOS Activation
This compound (PG) has been shown to inhibit arginase, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. This inhibition leads to increased NO production[1][2].
Caption: Mechanism of eNOS activation by this compound via arginase inhibition.
Signaling Pathway: Apoptosis Induction
Stilbene compounds isolated from Rheum undulatum have been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting anti-apoptotic proteins like Bcl-2[3].
Caption: Apoptosis induction pathway activated by stilbenes from Rheum undulatum.
References
- 1. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stilbenes contribute to the anticancer effects of Rheum undulatum L. through activation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigating the chemical profile of Rheum lhasaense and its main ingredient of piceatannol-3'-O-β-D-glucopyranoside on ameliorating cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Piceatannol 3'-O-glucoside using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol 3'-O-glucoside, a stilbenoid glycoside found in various plant species, has garnered significant scientific interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound. The described protocol is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or drug development setting.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The quantification is performed by monitoring the UV absorbance at the wavelength of maximum absorbance for this compound. The peak area of the analyte is proportional to its concentration in the sample, which is determined by comparison to a standard calibration curve.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
Centrifuge.
Reagents and Standards
-
This compound analytical standard (purity ≥98%).
-
HPLC grade acetonitrile.
-
HPLC grade methanol (B129727).
-
HPLC grade water.
-
Formic acid (analytical grade).
-
Blank matrix (e.g., plant extract matrix, plasma) for method validation.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-10 min, 15-35% B; 10-20 min, 35-50% B; 20-25 min, 50-15% B; 25-30 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 322 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of powdered plant material and place it in a flask. Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Experimental workflow for sample preparation and HPLC analysis.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% |
Data Presentation
The quantitative data for this compound in different hypothetical samples are summarized in the table below for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 12.5 | 150234 | 10.0 |
| Standard 2 | 12.5 | 751120 | 50.0 |
| Sample A | 12.6 | 345678 | 23.0 |
| Sample B | 12.5 | 567890 | 37.8 |
| Sample C | 12.6 | 123456 | 8.2 |
Signaling Pathway
Piceatannol, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation. The diagram below illustrates a simplified representation of its interaction with the NF-κB signaling pathway.
Inhibition of the NF-κB signaling pathway by piceatannol.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient tool for the quantification of this compound. The method is validated for its linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in natural product research and drug development. The detailed protocol and clear data presentation are intended to facilitate its implementation in various laboratory settings.
Application Note: 1H and 13C NMR Spectral Data for Piceatannol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Piceatannol 3'-O-glucoside, a naturally occurring stilbenoid with significant interest in pharmaceutical research. The information herein is intended to support the identification, characterization, and further development of this compound.
Introduction
This compound, also known as Astringin, is a stilbene (B7821643) glycoside found in various plant species, including the roots and rhizomes of Rheum species (rhubarb). As a glycosylated derivative of the phytoalexin piceatannol, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and detailed NMR spectral data are crucial for the unambiguous identification and quality control of this compound in research and drug development settings.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Caption: Structure of this compound.
NMR Spectral Data
The following tables summarize the 1H and 13C NMR spectral data for this compound, acquired in methanol-d4 (B120146) (CD3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
1H NMR Spectral Data
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 6.45 | d | 2.1 |
| 4 | 6.18 | t | 2.1 |
| 6 | 6.45 | d | 2.1 |
| α | 6.91 | d | 16.3 |
| β | 6.81 | d | 16.3 |
| 2' | 7.04 | d | 2.2 |
| 5' | 6.80 | d | 8.2 |
| 6' | 6.93 | dd | 8.2, 2.2 |
| Glucoside | |||
| 1'' | 4.88 | d | 7.6 |
| 2'' | 3.49 | m | |
| 3'' | 3.45 | m | |
| 4'' | 3.41 | m | |
| 5'' | 3.43 | m | |
| 6''a | 3.91 | dd | 12.2, 2.3 |
| 6''b | 3.73 | dd | 12.2, 5.5 |
13C NMR Spectral Data
| Position | δ (ppm) |
| Aglycone | |
| 1 | 140.9 |
| 2 | 106.0 |
| 3 | 159.9 |
| 4 | 102.9 |
| 5 | 159.9 |
| 6 | 106.0 |
| α | 129.2 |
| β | 126.8 |
| 1' | 131.9 |
| 2' | 114.6 |
| 3' | 146.4 |
| 4' | 146.2 |
| 5' | 116.5 |
| 6' | 119.8 |
| Glucoside | |
| 1'' | 102.5 |
| 2'' | 74.9 |
| 3'' | 78.2 |
| 4'' | 71.5 |
| 5'' | 77.9 |
| 6'' | 62.7 |
Experimental Protocols
The following is a general protocol for the acquisition of NMR spectra for this compound, based on standard methodologies for natural product characterization.
Sample Preparation
-
Isolation: this compound is typically isolated from the dried and powdered roots or rhizomes of Rheum species via solvent extraction (e.g., with methanol (B129727) or ethanol), followed by partitioning and chromatographic purification steps (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC).
-
Sample for NMR: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD3OD).
-
Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D Spectra:
-
1H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Standard carbon spectra are acquired using proton decoupling. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.
-
-
2D Spectra: To confirm the assignments, a suite of 2D NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different structural fragments.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the isolation, data acquisition, and structural elucidation of this compound.
Caption: Workflow for NMR-based analysis of this compound.
Application Notes and Protocols for In Vitro Cell-Based Assays of Piceatannol 3'-O-glucoside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro cell-based assays used to evaluate the biological activities of Piceatannol (B1677779) 3'-O-glucoside (PG) and its aglycone, piceatannol. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways. Piceatannol, a naturally occurring stilbenoid and an analog of resveratrol (B1683913), and its glycoside have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3]
Biological Activities and Relevant Assays
Piceatannol and its glucoside have been studied for several key biological activities in vitro. The following sections detail the assays commonly used to assess these effects.
Anticancer Activity
Piceatannol exhibits potential anticancer properties by suppressing the proliferation of various tumor cells and inducing apoptosis.[1][2] Key in vitro assays for evaluating anticancer activity include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on cancer cell proliferation and survival.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Cell Migration and Invasion Assays: To assess the potential to inhibit metastasis.
Anti-inflammatory Activity
Piceatannol has demonstrated significant anti-inflammatory activity by modulating key inflammatory signaling pathways, such as NF-κB.[3][4][5] In vitro assays to measure anti-inflammatory effects include:
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of inflammatory mediators.
-
Cytokine Production Assays (ELISA): To quantify the reduction of pro-inflammatory cytokines like TNF-α and IL-6.
-
Western Blot Analysis: To assess the expression of key inflammatory proteins like COX-2 and iNOS.
Antioxidant Activity
The antioxidant properties of piceatannol are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[3] Common in vitro antioxidant assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A cell-free assay to determine direct antioxidant capacity.
-
Cellular Reactive Oxygen Species (ROS) Assay: To measure the reduction of intracellular ROS levels.
-
Nrf2 Pathway Activation Assays: To assess the induction of the cell's own antioxidant response.
Neuroprotective Activity
Piceatannol has shown neuroprotective effects in various models of neuronal damage.[6] In vitro assays to evaluate neuroprotection include:
-
Neuronal Cell Viability Assays: To assess the protection of neurons from toxins or oxidative stress.
-
Mitochondrial Function Assays: To determine the effect on mitochondrial health and function.
-
Signaling Pathway Analysis: To investigate the molecular mechanisms of neuroprotection, such as the activation of SIRT1 or Nrf2 pathways.[7][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on piceatannol and its glucoside.
Table 1: Anticancer Activity of Piceatannol
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 250 µM | Not Specified | [10] |
| PANC-1 (Pancreatic Cancer) | Cell Viability | 60 µM | 48 h | [11] |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 90 µM | 48 h | [11] |
| Transformed Mouse Macrophages | MTT Assay | ~29 µM | 24 h | [12] |
| Tumor-derived Human T cells | MTT Assay | ~27 µM | 24 h | [12] |
| Human Epidermoid Carcinoma | MTT Assay | ~91 µM | 24 h | [12] |
Table 2: Anti-inflammatory and Antioxidant Activity of Piceatannol
| Cell Line/Model | Assay | Effective Concentration | Observed Effect | Reference |
| Human Mammary Epithelial (MCF-10A) cells | NF-κB DNA Binding | Not Specified | Marked inhibition of TPA-induced NF-κB binding | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 Assay | 10 µM | No significant cytotoxicity | [13] |
| Human Periodontal Ligament Fibroblasts | Cell Viability (Trypan Blue) | 1-10 µM | Maintenance of cell viability in the presence of H₂O₂ | [14] |
| Human Periodontal Ligament Fibroblasts | Total Antioxidant Capacity (TEAC) | 0.1 µM | Increased antioxidant capacity | [14] |
Table 3: Neuroprotective Activity of Piceatannol and Piceatannol 3'-O-glucoside (PG)
| Cell Line/Model | Compound | Inducing Agent | Assay | Observed Effect | Reference |
| PC12 cells | Piceatannol | Amyloid-β | ROS Accumulation | Attenuated intracellular ROS accumulation | [15] |
| Rat Neurons | Piceatannol | Oxygen-Glucose Deprivation/Reperfusion | Cell Viability, LDH Release, SOD Activity | Significantly increased neuron survival, decreased LDH release, and increased SOD activity | [6] |
| N2a cells | This compound | Colistin | Cell Viability, Apoptosis | Significantly reduced colistin-induced neuronal apoptosis | [16][17] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of a compound on cells.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or piceatannol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[18]
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)[18]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).[18]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[18]
Note: Polyphenolic compounds like piceatannol may directly reduce MTT, leading to an overestimation of cell viability. It is advisable to include a control with piceatannol in cell-free media to assess its direct effect on MTT reduction.[21]
DPPH Radical Scavenging Assay (Cell-Free)
This assay measures the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol (B145695) or methanol)[22]
-
This compound (or piceatannol) dissolved in ethanol or methanol
-
Ethanol or methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in the solvent.
-
Reaction Mixture: In a 96-well plate, mix 10 µL of the sample with 195 µL of the DPPH working solution.[23] Alternatively, in a cuvette, mix 0.5 mL of the sample solution with 0.5 mL of the DPPH solution.[22]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[22][23][24]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[22][24]
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound (or piceatannol)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathways and Visualizations
Piceatannol and its glucoside exert their effects by modulating several key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Piceatannol has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response.[2][4] It can inhibit the phosphorylation of IκBα and p65, preventing the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes.[4][5]
References
- 1. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol inhibits phorbol ester-induced NF-kappa B activation and COX-2 expression in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Piceatannol protects rat neuron cells from oxygen-glucose deprivation reperfusion injury via regulation of GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Piceatannol induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of resveratrol and piceatannol cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piceatannol alleviates glucolipotoxicity induced vascular barrier injury through inhibition of the ROS/NF-kappa B signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piceatannol Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effects of piceatannol against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes: Piceatannol 3'-O-glucoside as an Arginase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] Two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), are known to exist, differing in their tissue distribution and regulatory mechanisms.[2][3] Elevated arginase activity is implicated in various pathological conditions, including cardiovascular and nervous system diseases, by depleting L-arginine, the substrate for nitric oxide synthase (NOS).[4][5] This depletion leads to reduced nitric oxide (NO) production, a key signaling molecule in vasodilation and immune responses.[4] Consequently, arginase has emerged as a promising therapeutic target.[5][6]
Piceatannol 3'-O-glucoside, a naturally occurring stilbene, has been identified as an inhibitor of both Arginase I and Arginase II.[6][7][8] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for NOS, thereby enhancing NO production and potentially ameliorating endothelial dysfunction.[6][7] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on arginase in vitro.
This compound: Profile and Properties
This compound (also known as Astringin) is a glycosylated form of piceatannol.[9] Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C20H22O9 | [9][10] |
| Molecular Weight | 406.38 g/mol | [9][10] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [10] |
| Appearance | White to Off-White Powder | [10] |
| Storage | -20°C, protected from light, under inert atmosphere. | [10] |
Arginase Inhibition by this compound
Studies have demonstrated that this compound inhibits both arginase isoforms in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) are presented in the table below.
| Enzyme | IC50 (µM) | Source of Enzyme | Reference |
| Arginase I | 11.22 | Mouse Liver Lysate | [7][8][10] |
| Arginase II | 11.06 | Mouse Kidney Lysate | [7][8][10] |
Signaling Pathway of Arginase and its Inhibition
Arginase plays a central role in regulating the bioavailability of L-arginine, thereby influencing downstream pathways dependent on L-ornithine and NO production. The following diagram illustrates the signaling pathway.
Caption: Arginase and NOS competition for L-arginine and inhibition by this compound.
Experimental Protocol: Arginase Inhibition Assay
This protocol is a colorimetric method for determining arginase activity by quantifying the amount of urea produced. The assay can be adapted for a 96-well plate format for higher throughput.
Materials and Reagents
-
Purified Arginase I or Arginase II enzyme (or tissue/cell lysates)
-
This compound
-
L-Arginine solution (0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2
-
Urea standard solution (1 mM)
-
Reagent A: Acidic solution (e.g., H2SO4:H3PO4:H2O at 1:3:7 v/v/v)
-
Reagent B: 9% α-isonitrosopropiophenone (ISPF) in absolute ethanol
-
Colorimetric Reagent: Mix Reagent A and Reagent B at a 25:1 ratio (prepare fresh)
-
96-well microplate
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the colorimetric arginase inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in Tris-HCl buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare a urea standard curve by making serial dilutions of the 1 mM urea stock solution in Tris-HCl buffer.
-
-
Enzyme Activation:
-
Dilute the arginase enzyme stock to the desired concentration in Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2.
-
Activate the enzyme by incubating at 55°C for 10 minutes.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the activated arginase solution to each well.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of 0.5 M L-arginine (pH 9.7) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
-
Urea Detection:
-
Stop the reaction by adding 125 µL of Reagent A to each well.
-
Add 25 µL of the Colorimetric Reagent (freshly prepared mixture of Reagent A and B) to all wells, including the urea standards.
-
Seal the plate and incubate at 100°C for 45 minutes.
-
Cool the plate to room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Urea Standard Curve:
-
Subtract the absorbance of the blank (no urea) from the absorbance values of the urea standards.
-
Plot the net absorbance versus the urea concentration (nmol/well) to generate a standard curve.
-
Determine the linear equation of the standard curve (y = mx + c).
-
-
Calculation of Arginase Activity:
-
Use the standard curve equation to calculate the amount of urea produced in each sample well.
-
Arginase activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of urea per minute.
-
-
Calculation of Percent Inhibition:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
-
Activity_Control is the arginase activity in the presence of the vehicle control.
-
Activity_Inhibitor is the arginase activity in the presence of this compound.
-
-
Determination of IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on arginase activity. The provided information on the compound's properties, its known inhibitory concentrations, and the relevant signaling pathway offers a solid foundation for researchers investigating arginase inhibitors. The detailed experimental workflow and data analysis procedures are intended to facilitate the reproducible assessment of this and other potential arginase inhibitors in a laboratory setting.
References
- 1. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]
- 3. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]
- 10. Piceatannol 3'-O-beta-D-glucopyranoside [chembk.com]
Probing the Therapeutic Potential of Piceatannol 3'-O-glucoside: In Vivo Animal Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the in vivo effects of Piceatannol 3'-O-glucoside (PG), a naturally occurring stilbenoid with significant therapeutic promise. This document summarizes key quantitative data and outlines methodologies for studying its efficacy in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and metabolic dysfunctions.
I. Summary of In Vivo Studies and Key Quantitative Data
The following tables summarize the quantitative data from various preclinical studies investigating the effects of Piceatannol (PIC) and its glucoside (PG). These tables are designed for easy comparison of experimental parameters across different disease models.
Table 1: Animal Models and Dosage Regimens for Piceatannol and this compound
| Compound | Animal Model | Strain | Disease/Condition | Dosage | Administration Route | Duration | Key Findings |
| Piceatannol (PIC) | Mouse | C57BL/6 | High-Fat Diet-Induced Obesity | 0.1% and 0.25% of diet | Oral (in diet) | Not specified | Reduced body weight and adipose tissue mass.[1][2] |
| Piceatannol (PIC) | Mouse | C57BL/6J (female) | Ovariectomy-Induced Obesity | 0.25% of diet | Oral (in diet) | 12 weeks | Decreased abdominal visceral fat volume.[3][4] |
| Piceatannol (PIC) | Mouse | - | D-galactose-Induced Aging | Not specified | Not specified | Not specified | Ameliorated behavioral disorders and brain injury.[5] |
| This compound (PG) | Mouse | - | Colistin-Induced Neurotoxicity | Not specified | Intracerebroventricular | Not specified | Attenuated neuronal apoptosis and oxidative stress.[6] |
| Piceatannol (PIC) | Rat | - | Streptozotocin-Induced Diabetic Cardiomyopathy | 5 mg/kg and 10 mg/kg | Oral | Not specified | Suppressed inflammation, oxidative stress, hypertrophy, and fibrosis.[7] |
| Piceatannol (PIC) | Mouse | C57BL/6 | Cerebral Ischemia-Reperfusion Injury | 10 mg/kg/day and 20 mg/kg/day | Oral | 7 days | Improved neurological function and ameliorated hippocampal neuronal pathology.[8] |
| Piceatannol (PIC) | Rat | - | Collagen-Induced Arthritis | Not specified | Not specified | Not specified | Decreased arthritis score and cartilage damage.[9][10] |
| Piceatannol (PIC) | Zebrafish | - | VEGF-Induced Angiogenesis | Not specified | Incubation in water | Not specified | Inhibited the formation of subintestinal vessels.[11][12] |
| This compound (PG) | Rat | Sprague-Dawley | Adriamycin-Induced Nephropathy | Not specified | Not specified | Not specified | Attenuated nephropathy and improved podocyte injury.[13] |
II. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the summary tables.
Neuroprotection Studies: Colistin-Induced Neurotoxicity Model
Objective: To evaluate the neuroprotective effects of this compound (PG) against colistin-induced neurotoxicity.
Animal Model:
-
Species: Mouse
-
Strain: To be specified by the researcher (e.g., C57BL/6)
-
Age/Weight: Adult mice (e.g., 8-10 weeks old, 20-25 g)
Experimental Groups:
-
Sham Control: Vehicle administration.
-
Colistin (B93849) Model: Intracerebroventricular administration of colistin.
-
PG Treatment Group(s): Intracerebroventricular administration of colistin followed by PG treatment at various doses.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12 h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Neurotoxicity:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small burr hole over the lateral ventricle.
-
Slowly infuse colistin (concentration to be optimized) into the lateral ventricle using a Hamilton syringe.
-
-
PG Administration:
-
Administer PG intracerebroventricularly at the desired doses immediately after or at specified time points following colistin infusion.
-
-
Behavioral and Neurological Assessment:
-
Perform behavioral tests (e.g., Morris water maze, open field test) to assess cognitive function and motor activity at designated time points post-injury.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect brain tissues and process for histological staining (e.g., Hematoxylin and Eosin (H&E) and Nissl staining) to observe morphological changes and neuronal damage.[6]
-
-
Biochemical and Molecular Analysis:
Workflow Diagram:
References
- 1. Piceatannol Exerts Anti-Obesity Effects in C57BL/6 Mice through Modulating Adipogenic Proteins and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piceatannol Exerts Anti-Obesity Effects in C57BL/6 Mice through Modulating Adipogenic Proteins and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Piceatannol attenuates behavioral disorder and neurological deficits in aging mice via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piceatannol alleviates inflammation and oxidative stress via modulation of the Nrf2/HO-1 and NF-κB pathways in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piceatannol protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piceatannol-3'-O-β-d-glucopyranoside alleviates nephropathy via regulation of High mobility group B-1 (HMGB1)/Toll-like receptor 4 (TLR4)/Nuclear factor kappa B (NF-κB) signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piceatannol 3'-O-glucoside Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol 3'-O-glucoside is a naturally occurring stilbenoid and a glucoside derivative of piceatannol. It is found in various plants, including rhubarb, and has garnered significant interest for its potential therapeutic properties, including the activation of endothelial nitric oxide (NO) synthase.[1][2][3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₉ | [2][4][5][6] |
| Molecular Weight | 406.38 g/mol | [2][4][5][6] |
| Appearance | Solid | [5] |
| Purity | ≥90.0% (HPLC) to ≥98% (HPLC) | [5][6] |
| Solubility | DMSO: 50 mg/mL (ultrasonic) H₂O: < 0.1 mg/mL | [2] |
| Storage (Powder) | 2-8°C or 4°C, protect from light | [2][4][5] |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various experimental assays.
3.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
3.2. Procedure
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM) and the final volume. Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For example, to prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7]
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in light-protecting tubes to minimize repeated freeze-thaw cycles and exposure to light.[1][7] Store the aliquots at -20°C or -80°C.[1]
3.3. Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Condition | Duration | Notes |
| -20°C | 1 month (protect from light) | [1] |
| -80°C | 6 months (protect from light) | [1] |
Note: The parent compound, piceatannol, is known to be photosensitive and unstable in cell culture media over time.[7][8][9] It is advisable to prepare fresh dilutions in aqueous buffers or cell culture medium for each experiment and use them promptly.
Dilution to Working Concentration
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cellular toxicity.[7]
-
Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups.[7]
-
Solubility in Aqueous Solutions: Piceatannol and its glucosides have poor water solubility.[2][7][8] When diluting the DMSO stock in aqueous media, ensure rapid mixing to prevent precipitation. Pre-warming the medium to 37°C may improve solubility.[7]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing and using this compound stock solutions.
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Arginase | NO Synthase | TargetMol [targetmol.com]
- 4. Piceatannol-3'-O-glucoside | CAS:94356-26-0 | ChemNorm [chem-norm.com]
- 5. trans-Piceatannol 3′-glucoside phyproof® Reference Substance | 94356-26-0 [sigmaaldrich.com]
- 6. biolinkk.com [biolinkk.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for Piceatannol 3'-O-glucoside Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piceatannol (B1677779), a natural analog of resveratrol (B1683913), and its glycosylated form, Piceatannol 3'-O-glucoside (PG), have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] This document provides detailed application notes and experimental protocols for the in vitro cell culture treatment with this compound. Due to the limited availability of specific data for this compound, this guide also includes extensive information on its aglycone, Piceatannol, which can serve as a valuable reference. Researchers should note that the biological activity and optimal treatment conditions may differ between the glycoside and its aglycone.
Data Presentation
This compound: Quantitative Data
Limited quantitative data is available for the direct effects of this compound on cell lines. The primary reported activities are related to neuroprotection and endothelial function.
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| N2a (mouse neuroblastoma) | Attenuation of colistin-induced neurotoxicity | Not specified | Reduced neuronal apoptosis levels and suppressed apoptosis-related protein expression.[2] | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of arginase activity | IC₅₀ = 11.22 µM (Arginase I), IC₅₀ = 11.06 µM (Arginase II) | Increased nitric oxide (NO) production.[3] | [3] |
Piceatannol: Quantitative Data (for reference)
Piceatannol has been more extensively studied across various cancer cell lines. The following table summarizes its cytotoxic effects, providing a comparative overview of its potency.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |
| PANC-1 | Pancreatic Cancer | 60 | 48 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 90 | 48 | [4] |
| U2OS | Osteosarcoma | ~40-80 | Not Specified | [5] |
| MG-63 | Osteosarcoma | ~40-80 | Not Specified | [5] |
| HL-60 | Leukemia | Not Specified (Significant decrease in viability at increasing concentrations) | 24 | [6] |
| THP-1 | Leukemia | Not Specified (Significant decrease in viability at increasing concentrations) | 24 | [6] |
| U937 | Leukemia | Not Specified (Significant decrease in viability at increasing concentrations) | 24 | [6] |
| K562 | Leukemia | Not Specified (Significant decrease in viability at increasing concentrations) | 24 | [6] |
| Caco-2 | Colorectal Cancer | Dose-dependent decrease in cell number | Not Specified | [7] |
| HCT-116 | Colorectal Cancer | Dose-dependent decrease in cell number | Not Specified | [7] |
| Transformed Mouse Macrophages | Not Applicable | ~29 (LC₅₀) | 24 | [8] |
| Tumor-derived Human T cells | Not Applicable | ~27 (LC₅₀) | 24 | [8] |
| Human Epidermoid Carcinoma Cells | Not Applicable | ~91 (LC₅₀) | 24 | [8] |
Experimental Protocols
Note: The following protocols are primarily based on studies using Piceatannol. Researchers should optimize these protocols for this compound, including concentration and incubation times.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (or Piceatannol) stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the selected duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound has been shown to modulate specific signaling pathways related to cellular protection and function.
Caption: this compound signaling pathways.
Piceatannol Signaling Pathways (for reference)
Piceatannol affects multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by Piceatannol.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on cell cultures.
Caption: General experimental workflow for cell culture studies.
References
- 1. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piceatannol induces apoptotic cell death through activation of caspase-dependent pathway and upregulation of ROS-mediated mitochondrial dysfunction in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piceatannol, a natural analog of resveratrol, inhibits progression through the S phase of the cell cycle in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of resveratrol and piceatannol cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Piceatannol 3'-O-glucoside: Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Piceatannol 3'-O-glucoside, a naturally occurring stilbenoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the enzyme kinetics and inhibition studies related to this compound, with a focus on its interactions with arginase and β-secretase 1 (BACE1). The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers engaged in drug discovery and development.
This compound has been identified as a potent inhibitor of arginase I and II, enzymes that play a crucial role in regulating L-arginine bioavailability for nitric oxide synthesis.[1][2][3] By inhibiting arginase, this compound can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][3] This mechanism underlies its potential for the treatment of endothelial dysfunction and cardiovascular diseases.[4] The inhibition of arginase by this compound has been characterized as non-competitive.[5]
Furthermore, studies have revealed that this compound also exhibits inhibitory activity against BACE1, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Kinetic analyses have been performed to characterize the nature of this inhibition.[6]
Data Presentation
The following tables summarize the available quantitative data on the enzyme inhibition properties of this compound.
Table 1: Arginase Inhibition Data
| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| Arginase I | This compound | 11.22 | Non-competitive | [1][2] |
| Arginase II | This compound | 11.06 | Non-competitive | [1][2] |
Table 2: BACE1 Inhibition Data
| Enzyme | Inhibitor | IC50 (µM) | Inhibition Type | Kinetic Parameters (Km, Vmax, Ki) | Reference |
| BACE1 | This compound | - | Determined | Kinetic studies performed, but specific values not available. | [6] |
Note: While kinetic studies, including the determination of the inhibition type and Ki value from secondary plots, have been conducted for BACE1, the specific values for Km, Vmax, and Ki were not available in the reviewed literature.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the study of this compound.
Experimental Protocols
Arginase Inhibition Assay
This protocol is adapted from standard colorimetric arginase activity assays.
Materials:
-
This compound
-
Arginase enzyme (from liver or kidney lysates for Arginase I and II, respectively)
-
L-arginine solution (substrate)
-
Urea standard solution
-
Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare arginase enzyme solution from tissue lysates (e.g., mouse liver for Arginase I, kidney for Arginase II) in a suitable buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add a fixed amount of the arginase enzyme solution to each well. Then, add varying concentrations of this compound to the respective wells. Include a control well with the solvent alone. Incubate for a predetermined time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the L-arginine substrate solution to all wells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and Urea Detection: Stop the reaction by adding an acidic solution. Add the colorimetric urea detection reagent to each well and incubate at an elevated temperature (e.g., 95-100°C) for the color to develop.
-
Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis:
-
Generate a urea standard curve.
-
Calculate the amount of urea produced in each well from the standard curve.
-
Determine the percentage of arginase inhibition for each concentration of this compound compared to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic studies, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.
-
BACE1 Inhibition Assay (FRET-based)
This protocol describes a common fluorescence resonance energy transfer (FRET) assay for BACE1 activity.
Materials:
-
This compound
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of BACE1 enzyme, BACE1 FRET substrate, and this compound in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, followed by the this compound solution at various concentrations. Include a control well with the solvent.
-
Enzyme Addition: Add the BACE1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair. The cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of BACE1 inhibition relative to the control.
-
Determine the IC50 value from the dose-response curve.
-
For kinetic analysis, perform the assay with varying substrate concentrations at different fixed inhibitor concentrations. Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the mode of inhibition and the kinetic parameters (Km, Vmax, and Ki).[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginase inhibition by piceatannol-3'-O-β-D-glucopyranoside improves endothelial dysfunction via activation of endothelial nitric oxide synthase in ApoE-null mice fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Piceatannol 3'-O-glucoside: Application Notes for Western Blot Analysis of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Piceatannol (B1677779) 3'-O-glucoside in the study of cellular signaling pathways through Western blot analysis. Piceatannol, a natural analog of resveratrol, and its glycoside derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2][3] This document outlines detailed protocols for investigating the effects of Piceatannol 3'-O-glucoside on key signaling cascades, presenting data in a structured format and visualizing complex pathways and workflows.
Introduction to this compound and its Targets
This compound is a naturally occurring stilbenoid found in various plants, including rhubarb and passion fruit.[4][5] It is known to modulate several critical intracellular signaling pathways, making it a compound of interest for drug development. Western blot analysis is an indispensable technique to elucidate the mechanisms of action of this compound by detecting changes in the expression and phosphorylation status of key proteins within these pathways.[6]
Key signaling pathways known to be affected by piceatannol and its derivatives include:
-
PI3K/Akt Signaling Pathway: Crucial for regulating cell survival, proliferation, and apoptosis.[7][8]
-
MAPK Signaling Pathway (Erk, p38, JNK): A central regulator of cellular processes such as proliferation, differentiation, and stress response.[9][10]
-
NF-κB Signaling Pathway: A key pathway involved in inflammation and immune responses.[9][11]
-
Nrf2/HO-1 Antioxidant Response Pathway: A primary defense mechanism against oxidative stress.[12][13][14]
-
VEGF/VEGFR2 Signaling Pathway: Plays a critical role in angiogenesis.[1][15]
Quantitative Data Summary
The following tables summarize the observed effects of piceatannol on key proteins within various signaling pathways, as determined by Western blot analysis in different studies. This data provides a reference for expected outcomes when treating cells with this compound.
Table 1: Effect of Piceatannol on the PI3K/Akt Signaling Pathway
| Target Protein | Change in Phosphorylation/Expression | Cell Type | Reference |
| p-Akt (S473) | Decreased | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| p-Akt | Decreased | U2OS Osteosarcoma Cells | [7] |
| PI3K | Upregulated | H9c2 Cardiomyocytes | [8] |
| p-Akt | Upregulated | H9c2 Cardiomyocytes | [8] |
| p-mTOR | Decreased | Osteosarcoma Cells | [16] |
Table 2: Effect of Piceatannol on the MAPK Signaling Pathway
| Target Protein | Change in Phosphorylation/Expression | Cell Type | Reference |
| p-Erk1/2 (Thr202/Tyr204) | Decreased | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| p-p38 | Increased | K562 Cells | [10] |
| p-ERK | Decreased | K562 Cells | [10] |
| p-p38 | Decreased | bEnd.3 Cells | |
| p-JNK | Decreased | bEnd.3 Cells | |
| p-NF-κB p65 | Decreased | Rheumatoid Arthritis Fibroblast-Like Synoviocytes | [9] |
Table 3: Effect of Piceatannol on NF-κB and Nrf2/HO-1 Pathways
| Target Protein | Change in Phosphorylation/Expression | Cell Type | Reference |
| NF-κB p65 | Decreased | RAW264.7 Macrophages | [11] |
| iNOS | Decreased | RAW264.7 Macrophages | [11] |
| Nrf2 | Increased | H9C2 Cardiac Myoblasts | [12] |
| HO-1 | Increased | H9C2 Cardiac Myoblasts | [12] |
| Nrf2 | Increased | N2a Cells | [13] |
| HO-1 | Increased | N2a Cells | [13] |
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of signaling pathways affected by this compound.
Protocol 1: General Western Blotting Protocol for Signaling Pathway Analysis
This protocol provides a foundational methodology for investigating the effects of this compound on key cellular signaling pathways.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[17]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or plate.[18]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[6]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
4. Sample Preparation:
-
Mix equal amounts of protein (typically 20-30 µg) with 4x Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
5. SDS-PAGE:
-
Load the denatured protein samples onto an appropriate percentage SDS-polyacrylamide gel.[17]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[6]
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[17]
7. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
8. Detection:
-
Add ECL (Enhanced Chemiluminescence) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[6]
9. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[6]
Visualizations
Signaling Pathway Diagrams
Caption: Piceatannol's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: Piceatannol's modulation of the MAPK signaling cascade.
Caption: Piceatannol's dual action on NF-κB and Nrf2 pathways.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. phytonutrients.pk [phytonutrients.pk]
- 3. Piceatannol Increases Antioxidant Defense and Reduces Cell Death in Human Periodontal Ligament Fibroblast under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piceatannol lowers the blood glucose level in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researcherslinks.com [researcherslinks.com]
- 8. researchgate.net [researchgate.net]
- 9. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis‑fibroblast‑like synoviocytes by inhibiting the NF‑κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piceatannol induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piceatannol alleviates inflammation and oxidative stress via modulation of the Nrf2/HO-1 and NF-κB pathways in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Piceatannol Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piceatannol 3'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Piceatannol (B1677779) 3'-O-glucoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Piceatannol 3'-O-glucoside?
A1: The primary methods for synthesizing this compound are biocatalytic, utilizing either isolated enzymes or whole-cell systems.
-
Enzymatic Synthesis: This method employs purified uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) that catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to the 3'-hydroxyl group of piceatannol. This approach offers high specificity and cleaner reaction profiles.
-
Whole-Cell Biotransformation: This method uses microorganisms (e.g., Beauveria bassiana) or cultured plant cells (e.g., Phytolacca americana) that endogenously express the necessary glycosyltransferases.[1][2] This approach can be more cost-effective as it may not require the addition of expensive cofactors like UDP-glucose, which are supplied by the cells' metabolism.[3]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for confirmation:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the product and assess its purity.[1][4] By comparing the retention time with a standard, you can tentatively identify the compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming the addition of a glucose molecule to piceatannol.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the precise structure of the molecule, including the position of the glycosidic bond (i.e., confirming it is at the 3'-O position) and the stereochemistry of the glucose unit (α or β).[1][5]
Q3: What is the typical yield I can expect for this compound synthesis?
A3: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions. Yields can range from trace amounts to over 45%. For instance, microbial transformation of piceatannol by Beauveria bassiana has been reported to achieve a yield of up to 45.53% for a methylated glucoside derivative after optimization.[1] In another study using cultured cells of Phytolacca americana, the yield for piceatannol 4'-β-glucopyranoside was 77%.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Enzyme Inactivity: The glycosyltransferase (UGT) may be inactive due to improper storage, pH, or temperature. 2. Substrate Inhibition: High concentrations of piceatannol can inhibit the activity of some UGTs. 3. Degradation of UDP-glucose: The sugar donor, UDP-glucose, can be unstable and degrade over the course of the reaction. 4. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. 5. Poor Substrate Solubility: Piceatannol has low water solubility, which can limit its availability to the enzyme. | 1. Verify enzyme activity with a positive control. Ensure proper storage conditions and use a freshly prepared enzyme solution. 2. Perform a substrate titration experiment to determine the optimal piceatannol concentration. Consider a fed-batch approach to maintain a low but steady concentration of the substrate. 3. Use a fresh stock of UDP-glucose. Consider using a UDP-glucose regenerating system or a whole-cell system that produces it endogenously. 4. Optimize reaction conditions such as pH, temperature, and buffer components. Refer to the literature for the optimal conditions for the specific UGT being used. 5. Dissolve piceatannol in a minimal amount of a co-solvent like DMSO before adding it to the reaction mixture. Ensure the final co-solvent concentration does not inhibit the enzyme. |
| Formation of Multiple Glucoside Isomers (Poor Regioselectivity) | 1. Enzyme Specificity: The UGT used may not be highly regioselective and can glycosylate other hydroxyl groups on the piceatannol molecule. 2. Reaction Conditions: In some cases, reaction conditions can influence the regioselectivity of the enzyme. | 1. Screen different UGTs to find one with higher regioselectivity for the 3'-O position of piceatannol. Protein engineering of existing UGTs can also be explored to improve regioselectivity. 2. Experiment with different pH values and temperatures, as these can sometimes alter the enzyme's conformational state and, consequently, its regioselectivity. |
| Product Degradation | 1. Instability of Piceatannol or its Glucoside: These compounds can be sensitive to light, oxygen, and high temperatures. 2. Enzymatic Degradation: The crude enzyme preparation or whole-cell system may contain other enzymes that degrade the product. | 1. Protect the reaction mixture from light and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the product promptly after the reaction is complete and store it at a low temperature. 2. If using a crude enzyme extract, consider further purification of the UGT. If using a whole-cell system, this may be more challenging to control. |
| Difficulty in Product Purification | 1. Co-elution with Substrates or Byproducts: Unreacted piceatannol or other reaction components may have similar chromatographic properties to the desired product. 2. Low Product Concentration: If the yield is very low, it can be difficult to detect and isolate the product from the reaction mixture. | 1. Optimize the HPLC purification method. This may involve using a different column, mobile phase composition, or gradient. Preparative thin-layer chromatography (TLC) can also be an alternative. 2. Concentrate the crude reaction mixture before purification. Ensure that the concentration method does not degrade the product. |
Quantitative Data Summary
Table 1: Comparison of Biocatalytic Methods for Piceatannol Glucosylation
| Method | Biocatalyst | Product | Yield (%) | Reaction Time | Key Conditions | Reference |
| Whole-Cell Biotransformation | Beauveria bassiana | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | 45.53 (optimized) | 3-5 days | pH 7.0, 32°C, 190 rpm | [1] |
| Whole-Cell Biotransformation | Cultured Phytolacca americana cells | Piceatannol 4'-β-glucopyranoside | 77 | 2 days | - | [5] |
| Enzymatic Synthesis | Glucosyltransferase (PaGT3) from P. americana expressed in Bacillus subtilis | Piceatannol 4'-β-glucoside | Not specified | - | - | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Piceatannol using Beauveria bassiana
This protocol is adapted from a study on the biotransformation of piceatannol by Beauveria bassiana.[1]
1. Materials:
-
Beauveria bassiana culture
-
Liquid medium (e.g., Potato Dextrose Broth)
-
Piceatannol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
HPLC system for analysis and purification
2. Procedure:
-
Seed Culture Preparation: Inoculate B. bassiana into a flask containing the liquid medium. Incubate at 28°C with shaking at 160 rpm for 2 days.
-
Biotransformation: Inoculate the seed culture into a larger flask containing fresh medium. Add piceatannol (dissolved in a minimal amount of DMSO) to a final concentration of, for example, 3 mg in 20 mL of medium.
-
Incubation and Optimization: Incubate the culture under optimized conditions (e.g., pH 7.0, 32°C, 190 rpm) for 3-5 days.
-
Extraction: After incubation, centrifuge the culture to separate the mycelia and the broth. Extract the broth and the mycelia separately with ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purification and Analysis: Redissolve the crude extract in methanol and analyze by HPLC to determine the yield. Purify the desired glucoside using semi-preparative HPLC.[1]
-
Structure Elucidation: Confirm the structure of the purified product using MS and NMR spectroscopy.[1]
Protocol 2: Enzymatic Synthesis of Piceatannol Glucoside using a UGT
This protocol provides a general framework for the enzymatic synthesis of piceatannol glucosides.
1. Materials:
-
Purified Uridine Diphosphate (UDP)-glycosyltransferase (UGT)
-
Piceatannol
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Methanol
-
Thermomixer or water bath
-
HPLC system
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of UDP-glucose (e.g., 2 mM), and the purified UGT.
-
Substrate Addition: Add piceatannol (dissolved in a minimal amount of DMSO) to the reaction mixture to the desired final concentration (e.g., 0.5 mM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the UGT (e.g., 30°C) for a specified period (e.g., 1-24 hours) with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol. This will precipitate the enzyme.
-
Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to determine the conversion rate and yield of the Piceatannol glucoside.
-
Purification: If a larger scale reaction is performed, the product can be purified from the reaction mixture using preparative or semi-preparative HPLC.
Visualizations
Workflow for Troubleshooting Low Yield in Enzymatic Synthesis
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
General Workflow for this compound Synthesis and Analysis
Caption: General workflow for synthesis and analysis of this compound.
References
Troubleshooting low solubility of Piceatannol 3'-O-glucoside in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Piceatannol (B1677779) 3'-O-glucoside in bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Piceatannol 3'-O-glucoside?
This compound is a glycoside of Piceatannol. While specific quantitative data for the glucoside is limited, it is known to have very low solubility in water (< 0.1 mg/mL).[1] Its solubility is significantly better in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] The addition of a glucose molecule generally increases the water solubility of phenolic compounds compared to their aglycone form; however, challenges in aqueous bioassay media can still arise.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro bioassays, it is recommended to first prepare a concentrated stock solution in an organic solvent.[4] High-purity, sterile-filtered DMSO is a common choice, with reported solubility of up to 50 mg/mL, though this may require ultrasonication to achieve.[1] It is crucial to use newly opened, hygroscopic DMSO, as water content can significantly impact solubility.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous bioassay medium. What can I do?
Precipitation upon dilution into aqueous buffers or cell culture media is a common problem for compounds with low water solubility.[4][5] Here are several strategies to overcome this:
-
Optimize the Dilution Process: Add the stock solution dropwise into the aqueous medium while vortexing or stirring to ensure rapid and even dispersal. This helps to avoid localized high concentrations that can lead to precipitation.[4]
-
Pre-warm the Medium: Warming your cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.[4]
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[4]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic solvent in your final assay medium can enhance solubility.[6] However, it is critical to include a vehicle control in your experiments to account for any effects of the solvent on the biological system.
Q4: Are there any solubility enhancers I can use for this compound?
Yes, several solubility enhancement techniques can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate non-polar molecules, increasing their aqueous solubility.[6][7] Formulations with SBE-β-CD have been shown to be effective for this compound.[1]
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of your buffer may increase solubility.[6] However, the stability of the compound at different pH values should be verified.
-
Surfactants: Non-ionic surfactants like Tween 80 can be used to improve the solubility of hydrophobic compounds in aqueous solutions.[1][5]
Q5: How stable is this compound in cell culture medium?
While specific stability data for the glucoside is not extensively detailed in the provided results, its aglycone, Piceatannol, is known to be unstable in cell culture media like DMEM, with degradation observed at 37°C.[8][9] The presence of a catechol structure can lead to instability.[8] Glycosylation can enhance the stability of polyphenols.[2] To mitigate potential degradation:
-
Prepare Fresh Solutions: It is best to prepare fresh working solutions of this compound for each experiment.[10]
-
Use Antioxidants: The addition of ascorbic acid (e.g., 0.5 mM) to the cell culture medium has been shown to slow the degradation of Piceatannol.[8][9][10]
-
Protect from Light: Piceatannol and related compounds are photosensitive and should be protected from light during storage and handling.[4][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Low aqueous solubility; localized high concentration during dilution. | 1. Lower the final concentration.[4]2. Add the stock solution dropwise while vortexing the buffer.[4]3. Use a co-solvent system (e.g., with a small percentage of DMSO or ethanol).[6]4. Consider using solubility enhancers like cyclodextrins.[6] |
| Inconsistent or non-reproducible bioassay results. | 1. Incomplete dissolution of the compound.2. Degradation of the compound in the assay medium.3. Interaction with components of the assay medium. | 1. Visually inspect stock and working solutions for particulates. Filter through a 0.22 µm filter if necessary.[6]2. Prepare fresh solutions for each experiment and protect them from light.[6][10]3. Add an antioxidant like ascorbic acid to the medium to improve stability.[8][10] |
| Difficulty dissolving the compound in the initial organic solvent. | The compound may require more energy to dissolve. | 1. Use ultrasonication to aid dissolution.[1]2. Gently warm the solution (e.g., in a 37°C water bath).[4] |
| Observed biological effect is weaker than expected. | 1. The actual concentration of the dissolved compound is lower than calculated due to precipitation.2. The compound has degraded in the assay medium over the course of the experiment. | 1. Confirm the absence of precipitate in your working solutions.2. Minimize the incubation time if possible.3. Ensure consistent timing between the addition of the compound and the start of the experiment.[10] |
Quantitative Data Summary
Table 1: Solubility of Piceatannol and its 3'-O-glucoside in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 50 mg/mL (may require ultrasound) | [1] |
| Water | < 0.1 mg/mL (insoluble) | [1] | |
| Piceatannol | DMSO | 10 mg/mL[11], 5 mg/mL[12] | [11][12] |
| Ethanol | 10 mg/mL | [11][12] | |
| Dimethyl formamide | 3 mg/mL | [12] | |
| Water | 0.5 mg/mL | [4][11] | |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [12] |
Table 2: IC₅₀ Values for this compound in a Specific Bioassay
| Target | Bioassay System | IC₅₀ | Reference |
| Arginase I | Mouse liver lysate | 11.22 µM | [1][13] |
| Arginase II | Mouse kidney lysate | 11.06 µM | [1][13] |
| Lipoxygenase | Not specified | 69 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protecting microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve the target stock concentration (e.g., 50 mg/mL).[1]
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.[1] Gentle warming in a 37°C water bath can also be applied.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4] Piceatannol is stable in DMSO at 4°C and -20°C for at least two weeks.[4][10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Medium Preparation: Pre-warm the cell culture medium to 37°C.[4] If desired, supplement the medium with an antioxidant such as ascorbic acid (final concentration of 0.5 mM) to enhance compound stability.[8][10]
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.[4]
-
Final Check: Visually inspect the final working solution to ensure no precipitation has occurred.
-
Application: Use the freshly prepared working solution for your bioassay immediately.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piceatannol 3'-O-glucoside Extraction
Welcome to the technical support center for the optimization of Piceatannol (B1677779) 3'-O-glucoside extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for extracting Piceatannol and its glucosides?
A1: Piceatannol and its derivatives are found in a variety of plants. Commercially and for research purposes, the most significant sources include the seeds of passion fruit (Passiflora edulis), grapes (Vitis vinifera), and the seeds of Rhodomyrtus tomentosa (sim fruit).[1][2][3] By-products from fruit processing, such as passion fruit seed cake, are considered a particularly rich and economical source.[2][4]
Q2: I am experiencing very low yields of Piceatannol 3'-O-glucoside. What are the likely causes and how can I troubleshoot this?
A2: Low extraction yields are a common issue and can stem from several factors. Key areas to investigate include the choice of solvent, extraction temperature, and extraction time.[2] The specific extraction method employed and the preparation of the raw plant material also play a crucial role. For a systematic approach to diagnosing and resolving this issue, please refer to the troubleshooting guide below.
Q3: Which solvent system is most effective for extracting this compound?
A3: The choice of solvent is critical for maximizing yield. Ethanol (B145695) and aqueous ethanol solutions are widely reported as effective and food-grade options.[1] For instance, an 80% aqueous ethanol solution has been shown to be highly efficient for extracting piceatannol from passion fruit seeds.[5] Similarly, a 78.8% ethanol concentration was found to be optimal for extraction from Rhodomyrtus tomentosa seeds.[1][6] Acetone-water mixtures, such as 70% aqueous acetone, have also demonstrated high extraction efficiency.[5] The optimal solvent often depends on the specific plant matrix and the extraction technique being used.
Q4: How does temperature affect the extraction efficiency and stability of this compound?
A4: Temperature is a double-edged sword in the extraction of this compound. Increasing the temperature generally enhances extraction efficiency up to a certain point. For example, in Pressurized Liquid Extraction (PLE), increasing the temperature to 150°C can improve the concentration of piceatannol.[4] However, temperatures exceeding this may lead to thermal degradation of the compound.[4] For ultrasound-assisted extraction, a temperature of around 70°C has been identified as optimal.[2] It is crucial to balance extraction efficiency with the thermal stability of the target molecule.
Q5: Is this compound susceptible to degradation during extraction and storage?
A5: Yes, piceatannol and its glucosides can be unstable under certain conditions.[7] Degradation can occur due to exposure to high temperatures, light, and oxidative conditions.[4][7] For instance, piceatannol has been observed to be less stable in methanol (B129727) compared to dimethyl sulfoxide (B87167) (DMSO) during storage, with degradation products appearing even at -20°C in methanol.[7] The addition of antioxidants like ascorbic acid can help to slow down the degradation process in solutions.[7]
Troubleshooting Guide
Low yields of this compound can be frustrating. The following logical diagram provides a step-by-step troubleshooting workflow to help identify and resolve common extraction issues.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation: Comparative Extraction Parameters
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction conditions.
Table 1: Optimal Extraction Parameters for Piceatannol from Rhodomyrtus tomentosa seeds
| Parameter | Optimal Value | Reference |
| Solvent | 78.8% Ethanol | [1][6] |
| Temperature | 85.3 °C | [1][6] |
| Extraction Time | 78.8 min | [1][6] |
Table 2: Comparison of Solvents for Piceatannol Extraction from Passion Fruit By-Products (PFBP) using Pressurized Liquid Extraction (PLE)
| Solvent | Temperature (°C) | Piceatannol Yield (mg/g extract) | Reference |
| Ethanol | 110 | ~25 | [4][8] |
| Ethanol | 150 | Higher than 110°C | [4] |
| Ethanol | 200 | Lower than 150°C (degradation) | [4] |
| Benzyl Alcohol | 110 | Lower than Ethanol | [8] |
| Ethyl Acetate | 110 | Lower than Ethanol | [8] |
Table 3: Conventional Solid-Liquid Extraction of Piceatannol from Passion Fruit Seeds
| Solvent | Piceatannol Yield | Reference |
| 80% Aqueous Ethanol | Highest Efficiency | [5] |
| 70% Aqueous Acetone | High Efficiency | [5] |
Experimental Protocols
Below are detailed methodologies for key extraction experiments cited in the literature.
Protocol 1: Optimized Extraction from Rhodomyrtus tomentosa Seeds [1]
-
Sample Preparation: Freeze-dry and powder the seeds of Rhodomyrtus tomentosa.
-
Extraction:
-
Mix approximately 0.4 g of the powdered sample with 8 mL of the extraction solvent.
-
For optimization, a central composite design can be used with variables such as ethanol concentration (e.g., 26.4% to 93.6%), temperature (e.g., 31.4°C to 98.6°C), and extraction time (e.g., 4.6 to 105.4 minutes).
-
The validated optimal conditions are 78.8% ethanol, 85.3°C, and an extraction time of 78.8 minutes.
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 3642 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process two more times on the residue.
-
Combine the supernatants from all three extractions.
-
-
Analysis: Evaporate the combined supernatant to dryness and resuspend in a known volume of a suitable solvent (e.g., 70% methanol) for analysis by HPLC.
Protocol 2: Pressurized Liquid Extraction (PLE) from Defatted Passion Fruit By-Products (d-PFBP) [4][8]
-
Sample Preparation: Use defatted and dried passion fruit by-products.
-
Extraction:
-
Perform PLE using ethanol as the solvent.
-
Conduct extractions at various temperatures (e.g., 65°C, 110°C, 150°C, 200°C) to determine the optimal temperature.
-
Multi-cycle extractions at the optimal temperature (e.g., 110°C) can be performed to increase the concentration of piceatannol.
-
-
Sample Recovery:
-
Collect the extract after each cycle.
-
The extracts can be analyzed separately or combined.
-
-
Analysis: Resuspend the dried extracts in ethanol at a known concentration (e.g., 10 mg/mL) for subsequent analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant material.
Caption: General workflow for this compound extraction.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. benchchem.com [benchchem.com]
- 3. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. US9393191B2 - Piceatannol-containing composition and method of producing piceatannol-containing composition - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Piceatannol 3'-O-glucoside degradation products and their identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piceatannol (B1677779) 3'-O-glucoside. The information provided addresses common issues encountered during experimental work related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for piceatannol 3'-O-glucoside?
A1: this compound is susceptible to degradation through several pathways, primarily targeting the piceatannol moiety and the glycosidic bond. Based on studies of the aglycone (piceatannol) and related phenolic glycosides, the expected degradation pathways include:
-
Hydrolysis: Cleavage of the O-glucoside bond to yield piceatannol and a glucose molecule. This can be catalyzed by acids, bases, or enzymes.
-
Oxidation: The catechol structure of the piceatannol moiety is prone to oxidation, which can lead to the formation of quinones and other oxidative products. This degradation is often accelerated by light, heat, and the presence of metal ions.
-
Polymerization: Oxidized intermediates can polymerize to form dimers and trimers.
-
Isomerization: The trans-stilbene (B89595) backbone can undergo isomerization to the cis-isomer, particularly upon exposure to UV light.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could they be?
A2: Unexpected peaks are likely degradation products. The identity of these peaks will depend on the storage and experimental conditions. Common degradation products include:
-
Piceatannol: A peak corresponding to the aglycone, resulting from hydrolysis.
-
Oxidation Products: Peaks with m/z values corresponding to the addition of oxygen or loss of hydrogen atoms.
-
Dimers and Trimers: Peaks with higher molecular weights, representing polymers of piceatannol or its glucoside.
-
Cis-isomers: A peak with a different retention time but the same mass as the parent compound.
To identify these peaks, it is recommended to perform LC-MS analysis and compare the mass-to-charge ratios (m/z) with known degradation products of piceatannol.
Q3: How can I minimize the degradation of my this compound samples during storage and sample preparation?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store solid samples in a cool, dark, and dry place. For solutions, use a solvent in which the compound is stable, such as DMSO, and store at -20°C or lower for short-term storage. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: Piceatannol has been shown to be more stable in DMSO than in methanol (B129727).
-
Light Protection: Protect samples from light by using amber vials or covering containers with aluminum foil.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to slow down oxidative degradation in solution.
-
pH Control: Maintain a neutral or slightly acidic pH, as alkaline conditions can promote hydrolysis and oxidation.
-
Temperature Control: Keep samples cool during preparation and analysis.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Cell Culture Media
-
Symptom: Disappearance or significant decrease of the parent compound peak in HPLC analysis of samples from cell culture experiments.
-
Potential Cause: Piceatannol and related polyphenols are known to be unstable in cell culture media like DMEM, leading to the formation of various degradation products.[1]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a blank media sample containing this compound (without cells) under the same incubation conditions to confirm that the degradation is abiotic.
-
Add Ascorbic Acid: Supplement the cell culture medium with ascorbic acid (e.g., 0.5 mM) to inhibit oxidative degradation.[1]
-
Minimize Incubation Time: Reduce the incubation time of the compound with the cells as much as possible.
-
Analyze Degradation Products: Use LC-MS to identify the degradation products to better understand the degradation pathway.
-
Issue 2: Inconsistent Quantification Results
-
Symptom: High variability in the quantification of this compound between replicate samples or different batches.
-
Potential Cause: Degradation during sample preparation and analysis, or matrix effects in complex samples.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure consistent and minimized exposure to light, heat, and extreme pH during sample preparation.
-
Use an Internal Standard: Incorporate a stable internal standard to account for variability in extraction and injection.
-
Assess Matrix Effects: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring in LC-MS analysis.
-
Optimize Chromatography: Improve the chromatographic method to separate the analyte from interfering matrix components.
-
Quantitative Data Summary
The following tables summarize expected degradation patterns of this compound under various stress conditions. This data is based on forced degradation studies of the aglycone, piceatannol, and general knowledge of polyphenol glycoside stability.
Table 1: Expected Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | Expected Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 4 h | 80°C | 20-30% | Piceatannol |
| Base Hydrolysis | 0.1 M NaOH | 1 h | 60°C | 40-60% | Piceatannol, Oxidation Products |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 50-70% | Oxidation Products, Dimers |
| Thermal | - | 48 h | 80°C | 15-25% | Piceatannol, Oxidation Products |
| Photolytic | ICH Q1B Option 2 | - | Room Temp | 30-50% | Cis-isomers, Oxidation Products |
Table 2: Identified Degradation Products of Piceatannol (Aglycone) in Cell Culture Medium[1]
| Degradation Product | m/z ([M+H]⁺) | Type |
| Oxidation Product | 243.06 | Oxidation |
| Reduction Product | 247.09 | Reduction |
| Dimer 1 | 485.12 | Polymerization |
| Dimer 2 | 487.14 | Polymerization |
| Trimer | 727.18 | Polymerization |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 4 hours. Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour. Cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the initial mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method.
Protocol 2: LC-MS/MS Method for the Identification of Degradation Products
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate polar and non-polar compounds (e.g., 5-95% B over 15 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS System: Q-TOF or Orbitrap mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-1500
-
Data Acquisition: Perform full scan and data-dependent MS/MS to obtain fragmentation data for peak identification. For this compound, the precursor ion [M-H]⁻ is expected at m/z 405.1191, with a characteristic fragment at m/z 243 corresponding to the piceatannol aglycone.[4]
Visualizations
References
How to prevent Piceatannol 3'-O-glucoside precipitation in cell culture media
Welcome to the technical support center for Piceatannol (B1677779) 3'-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is Piceatannol 3'-O-glucoside and why is it poorly soluble in aqueous media?
A1: this compound is a naturally occurring stilbenoid, a type of polyphenol.[1][2] Like many polyphenolic compounds, its structure contains both hydrophobic (the stilbene (B7821643) backbone) and hydrophilic (hydroxyl and glucoside groups) regions.[2] While the glucoside moiety improves water solubility compared to its aglycone, piceatannol, its overall aqueous solubility remains limited, particularly at concentrations required for many in vitro experiments.[2][3] A predicted water solubility is approximately 0.74 g/L.[2]
Q2: What are the recommended solvents for preparing a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most effective and commonly used solvents for dissolving this compound and its parent compound, piceatannol.[3][4][5] It is highly soluble in DMSO, reaching concentrations of 50 mg/mL or higher, though this may require ultrasonic treatment.[3] Piceatannol is also soluble in ethanol at 10 mg/ml.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell culture without causing toxicity?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v).[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this can be cell-type dependent.[8][9][10] It is always best practice to perform a vehicle control experiment (medium with the same final DMSO concentration but without the compound) to ensure the observed effects are due to the compound and not the solvent.[6]
Q4: My compound precipitates immediately after I add it to the cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Refer to the Troubleshooting Guide below for detailed steps, but key strategies include pre-warming the media, reducing the final concentration, and ensuring rapid mixing during dilution.[5]
Q5: Is this compound stable in cell culture medium?
A5: Polyphenols, particularly those with catechol structures like piceatannol, can be unstable in cell culture media (like DMEM) at 37°C.[11][12] They can undergo oxidation and degradation, which may lead to a loss of activity and the formation of derivatives.[11][12] While piceatannol is stable in DMSO for at least two weeks, its stability in aqueous solutions is lower.[12][13] It is recommended to prepare fresh working solutions for each experiment.[13] Adding an antioxidant like ascorbic acid (e.g., 0.5 mM) to the medium can help slow this degradation.[11][13]
Troubleshooting Guide
This guide addresses the primary issue of compound precipitation in cell culture media.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | 1. Poor Solubility: The final concentration exceeds the solubility limit of the compound in the aqueous medium.[5] 2. Solvent Shock: Rapid change in solvent polarity causes the compound to "crash out." 3. Low Temperature: Media at 4°C has lower solubilizing capacity than media at 37°C. | 1. Verify Stock Concentration: Ensure your stock solution is fully dissolved. Use sonication if necessary for DMSO stocks.[3] 2. Pre-warm Media: Always use media pre-warmed to 37°C before adding the compound.[5] 3. Improve Dilution Technique: Add the stock solution dropwise into the vortexing or rapidly stirring media to ensure immediate dispersion. 4. Reduce Final Concentration: Your target concentration may be too high. Perform a dose-response experiment starting at a lower concentration.[5] |
| Precipitate appears over time in the incubator (hours to days). | 1. Compound Degradation: The compound is degrading into less soluble byproducts.[11][12] 2. Temperature Fluctuation: Minor temperature changes can affect solubility limits. 3. Interaction with Media Components: The compound may be interacting with salts or proteins in the medium, leading to aggregation. | 1. Add an Antioxidant: Supplement the media with ascorbic acid (0.5 mM) to slow oxidative degradation.[13] 2. Use Serum: If the experiment allows, the presence of Fetal Bovine Serum (FBS) can help. Serum albumin can bind to the compound, increasing its apparent solubility.[5] 3. Reduce Incubation Time: If possible, shorten the treatment duration. 4. Prepare Fresh Media: For long-term experiments, replace the media with freshly prepared compound-containing media every 24-48 hours. |
| Precipitation occurs even at low concentrations. | 1. Incorrect Stock Preparation: The compound may not have been fully dissolved in the initial stock. 2. pH Sensitivity: The pH of the cell culture medium (typically 7.2-7.4) may not be optimal for the compound's solubility.[14][15] | 1. Re-prepare Stock Solution: Ensure complete dissolution. Use a fresh vial of DMSO as it can be hygroscopic.[3] 2. Consider Advanced Formulations: For persistent issues, complexing the compound with a carrier molecule like hydroxypropyl-β-cyclodextrin can dramatically increase aqueous solubility.[16][17][18] |
Quantitative Data Summary
The following tables provide key data for working with this compound and related compounds.
Table 1: Solubility of Piceatannol & its Glucoside
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | 50 mg/mL (123 mM) | [3] |
| Water | < 0.1 mg/mL (Insoluble) | [3] | |
| Piceatannol (Aglycone) | DMSO | 10 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] | |
| Water | 0.5 mg/mL | [4] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Tolerated Max. Concentration (Cell-line dependent) | Reference(s) |
| DMSO | ≤ 0.1% | 0.5% - 1.0% | [8][9][10] |
| Ethanol | ≤ 0.1% | 0.5% |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
Methodology:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the required volume of DMSO to achieve the target stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes.[3] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. The stock solution is stable for at least one month at -20°C and six months at -80°C when protected from light.[3]
Protocol 2: Preparation of Working Solution and Treatment of Cells
Objective: To dilute the stock solution into cell culture medium and prevent precipitation.
Materials:
-
Prepared stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
Sterile pipette tips and tubes
Methodology:
-
Thaw Stock: Thaw one aliquot of the stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your total volume of media. Remember to keep the final DMSO concentration below 0.5%, and preferably below 0.1%.
-
Prepare Media: Place the required volume of pre-warmed (37°C) cell culture medium into a sterile tube.
-
Dilution (Critical Step): While gently vortexing or swirling the tube of media, add the calculated volume of the stock solution dropwise directly into the media. Do not add the stock solution to the side of the tube. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Final Mix: Cap the tube and invert it gently 3-4 times to ensure homogeneity.
-
Cell Treatment: Immediately remove the old medium from your cells and replace it with the freshly prepared medium containing this compound.
-
Vehicle Control: Prepare a separate batch of media containing the same final concentration of DMSO (without the compound) to treat your control cells.
Visualizations
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Factors Influencing Solubility
This diagram illustrates the key factors that affect the solubility of the compound in cell culture media.
Caption: Key factors affecting the solubility of this compound.
Potential Signaling Pathway Modulation
Piceatannol has been shown to influence several signaling pathways. This diagram provides a simplified overview of a potential mechanism related to its anti-inflammatory effects.
Caption: Piceatannol's inhibition of the NF-κB inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. lifetein.com [lifetein.com]
- 10. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Piceatannol 3'-O-glucoside Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the reverse-phase HPLC analysis of piceatannol (B1677779) 3'-O-glucoside, with a specific focus on peak tailing.
Troubleshooting Guides
This section offers detailed guidance on how to identify and resolve peak tailing in your chromatograms when analyzing piceatannol 3'-O-glucoside.
Q1: My this compound peak is tailing. What are the initial steps to diagnose the problem?
Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. Here's a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for peak tailing.
If all peaks are tailing, it could indicate a system-wide problem such as a column void or excessive extra-column volume. If only some peaks, particularly those of polar or ionizable phenolic compounds like this compound, are tailing, the issue is more likely related to secondary interactions with the stationary phase.
Q2: How can I address peak tailing caused by secondary interactions with the column?
Secondary interactions, primarily with residual silanol (B1196071) groups on the silica-based stationary phase, are a frequent cause of peak tailing for phenolic compounds.[1] Here are several strategies to mitigate these interactions:
-
Mobile Phase pH Adjustment: this compound has multiple phenolic hydroxyl groups, making it a weak acid. The pH of the mobile phase is critical to its ionization state. At a pH close to the pKa of the phenolic groups, a mixture of ionized and non-ionized forms can exist, leading to peak tailing.[2][3] Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) with an acidifier like formic acid, acetic acid, or phosphoric acid will suppress the ionization of the phenolic hydroxyl groups and also the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[2][4][5]
-
Column Choice and Care: The type and condition of your HPLC column are crucial.
-
Use End-Capped Columns: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, which significantly reduces secondary interactions.[6][7]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can further shield residual silanols.
-
Column Contamination: Over time, columns can become contaminated. If you suspect your column is old or contaminated, try washing it according to the manufacturer's instructions or replacing it.[8]
-
-
Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes. However, for acidic phenols, pH control is the more common and effective approach.
Caption: Strategies to mitigate secondary interaction peak tailing.
Q3: What are some common instrumental and sample-related causes of peak tailing?
Beyond secondary interactions, peak tailing can also be caused by issues with your HPLC system or the sample itself.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[2] Ensure all connections are made with the shortest possible length of narrow-bore tubing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][9] To check for this, try diluting your sample and see if the peak shape improves.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q4: What are the key chemical properties of this compound to consider for HPLC method development?
Understanding the chemical properties of this compound is essential for developing a robust HPLC method.
| Property | Value / Characteristic | Implication for HPLC |
| Molecular Formula | C20H22O9[10] | Relatively polar molecule. |
| Molecular Weight | 406.38 g/mol [10] | |
| Structure | Stilbene glycoside with multiple phenolic hydroxyl groups.[11] | Prone to secondary interactions with silanol groups. |
| Predicted pKa | 9.16 ± 0.10 (Strongest Acidic)[12] | The phenolic hydroxyl groups are acidic. Mobile phase pH should be well below this value (e.g., pH 2.5-3.5) to ensure the molecule is in its neutral form. |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol (B129727).[10] | Choose an appropriate solvent for sample and standard preparation. |
Q5: Why does lowering the mobile phase pH improve the peak shape of this compound?
Lowering the mobile phase pH has a dual effect that improves the peak shape of phenolic compounds like this compound:
-
Suppression of Analyte Ionization: The phenolic hydroxyl groups on this compound are weakly acidic. By lowering the mobile phase pH to at least two units below the pKa of these groups, the equilibrium is shifted to favor the neutral, un-ionized form of the molecule. This single, neutral species will have a more consistent interaction with the non-polar stationary phase, resulting in a sharper, more symmetrical peak.[4][13]
-
Suppression of Silanol Group Ionization: The stationary phase in most reverse-phase columns is silica-based and contains residual silanol groups (Si-OH). These silanol groups are also weakly acidic and can become deprotonated (Si-O-) at higher pH values. These negatively charged sites can then interact with polar parts of the analyte through secondary ionic interactions, leading to peak tailing.[14][15] By lowering the mobile phase pH, the silanol groups remain in their neutral, protonated form (Si-OH), reducing these undesirable secondary interactions.[5]
Caption: The dual effect of low pH in reducing peak tailing.
Q6: Can a worn-out or old column cause peak tailing for this compound?
Absolutely. Over time, the stationary phase of a column can degrade, or the column can become contaminated with strongly retained sample components. This can create active sites that lead to peak tailing. If you suspect your column is old or contaminated, try washing it according to the manufacturer's instructions or replacing it.[8]
Q7: What is the difference between peak tailing and peak fronting?
Peak tailing is when the back half of the peak is broader than the front half. Peak fronting is the opposite, where the front half of the peak is broader. Fronting can be caused by issues such as sample overload or a collapsed column bed.[5]
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using reverse-phase HPLC, synthesized from multiple sources.[16][17][18]
Protocol 1: General Purpose Analysis of this compound
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An end-capped column is highly recommended.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (or another suitable acidifier to achieve a pH between 2.5 and 3.5).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Elution: A gradient elution is typically used to separate this compound from other components in a sample matrix. A representative gradient is as follows:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Approximately 320 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol or the initial mobile phase. Create a series of working standards by diluting the stock solution.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction with an ethanol/water mixture may be appropriate, followed by filtration through a 0.22 µm or 0.45 µm syringe filter before injection.[17]
Protocol 2: High-Throughput Analysis using UPLC
For a faster analysis, an Ultra-Performance Liquid Chromatography (UPLC) system can be used.
-
Instrumentation: UPLC system with a DAD or mass spectrometer (MS) detector.
-
Column: A sub-2 µm particle C18 column (e.g., 50-100 mm length).
-
Mobile Phase: Similar to the HPLC method, but with high-purity solvents suitable for UPLC and MS (if used).
-
Elution: A much faster gradient can be employed due to the higher efficiency of the UPLC column.
-
Flow Rate: Typically higher than HPLC, in the range of 0.4-0.6 mL/min.
-
Injection Volume: Smaller than HPLC, typically 1-5 µL.[19]
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. This compound | 94356-26-0 [chemicalbook.com]
- 11. Showing Compound Piceatannol 3-O-glucoside (FDB097340) - FooDB [foodb.ca]
- 12. Piceatannol 3'-O-beta-D-glucopyranoside [chembk.com]
- 13. moravek.com [moravek.com]
- 14. lctsbible.com [lctsbible.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vitro Studies with Piceatannol 3'-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro use of Piceatannol 3'-O-glucoside (PG). Our aim is to facilitate the optimization of dosage and treatment times to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: The primary mechanism of this compound (PG) is the inhibition of arginase activity.[1][2][3] Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, PG increases the bioavailability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production.[2][3] This increase in NO has various downstream effects, including vasodilation and modulation of inflammatory pathways. Additionally, PG has been shown to influence other signaling pathways, including the NRF2/HO-1 and PI3K-Akt-eNOS pathways.[2][4]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: A recommended starting concentration range for this compound is between 1 µM and 50 µM. The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. For arginase inhibition, IC50 values have been reported to be around 11 µM.[2] It is always advisable to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: What are typical treatment times for in vitro experiments with this compound?
A3: Treatment times can vary from a few hours to 72 hours, depending on the assay. For signaling pathway studies (e.g., Western blotting for protein phosphorylation), shorter incubation times of 30 minutes to 6 hours may be sufficient. For cell viability, apoptosis, or gene expression studies, longer incubation times of 24, 48, or 72 hours are common.[1]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.1%.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | - Concentration too low: The concentration of PG may be insufficient to elicit a response in your specific cell line. - Treatment time too short: The duration of exposure may not be long enough for the desired biological effect to manifest. - Compound degradation: PG may be unstable under your experimental conditions. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. Protect the stock solution from light. |
| High cell death in control and treated groups | - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Compound cytotoxicity: The concentration of PG used may be cytotoxic to your cell line. | - Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest PG treatment. - Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range of PG for your specific cell line. |
| Inconsistent or variable results | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. - Incomplete dissolution of PG: The compound may not be fully dissolved in the media. - Cell line passage number: High passage numbers can lead to phenotypic drift and altered responses. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy. - Vortex the diluted PG solution well before adding it to the cell culture. - Use cells with a consistent and low passage number for all experiments. |
| Difficulty in detecting changes in protein expression (Western Blot) | - Suboptimal antibody: The primary or secondary antibody may not be specific or sensitive enough. - Inappropriate lysis buffer: The buffer may not be efficiently extracting the protein of interest. - Timing of protein expression: The time point chosen for cell lysis may not be optimal for detecting changes in your target protein. | - Validate your antibodies using positive and negative controls. - Use a lysis buffer appropriate for your target protein (e.g., with phosphatase and protease inhibitors for signaling proteins). - Perform a time-course experiment to identify the peak time for protein expression or phosphorylation changes. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Common In Vitro Assays
| Assay | Cell Line Examples | Concentration Range (µM) | Typical Treatment Time (hours) |
| Arginase Activity Assay | HUVECs, Liver/Kidney Lysates | 1 - 50 | 1 - 4 |
| Cell Viability (MTT/XTT) | N2a, Caco-2, HCT-116 | 1 - 100 | 24 - 72 |
| Apoptosis (Flow Cytometry) | SH-SY5Y, Pancreatic Cancer Cells | 10 - 100 | 24 - 72 |
| Western Blot | HUVECs, N2a, C2C12 | 5 - 50 | 0.5 - 48 |
| Nitric Oxide (NO) Production | HUVECs | 10 - 40 | 24 |
Table 2: IC50 Values of this compound
| Target | Cell/Tissue Type | IC50 Value (µM) | Reference |
| Arginase I | Mouse Liver Lysate | 11.22 | [2] |
| Arginase II | Mouse Kidney Lysate | 11.06 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of PG in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be <0.1%.
-
Treatment: Remove the medium and add 100 µL of medium containing different concentrations of PG. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates or culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of PG for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Mandatory Visualizations
References
Technical Support Center: Large-Scale Synthesis of Piceatannol 3'-O-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Piceatannol (B1677779) 3'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of Piceatannol 3'-O-glucoside?
A1: The main challenges include:
-
Achieving Regioselectivity: Piceatannol has four hydroxyl groups, making it difficult to selectively glucosylate the 3'-OH position. Many enzymatic and chemical methods favor glucosylation at the 4'-OH position.
-
Low Yields: Both chemical and enzymatic synthesis routes can suffer from low overall yields due to side reactions, product degradation, or inefficient conversion.
-
Product Stability: Piceatannol and its glucosides can be unstable, particularly at elevated temperatures and in certain solvents, leading to degradation during synthesis and storage.[1]
-
Purification: Separating this compound from other isomers, unreacted starting materials, and byproducts is a significant challenge at a large scale, often requiring expensive and complex chromatographic techniques.
-
Scalability of Reagents and Catalysts: The cost and availability of reagents and catalysts, such as palladium catalysts for cross-coupling reactions, can be prohibitive for large-scale production.
Q2: Which synthetic approach, chemical or enzymatic, is more suitable for large-scale production of this compound?
A2: Both approaches have their advantages and disadvantages for large-scale synthesis.
-
Chemical Synthesis: Offers the potential for high throughput and scalability. A recently developed scalable total synthesis utilizes an early-stage glycosylation and a Mizoroki–Heck reaction, which is designed for larger-scale production.[2] However, it may require harsh reaction conditions, expensive catalysts, and complex purification steps to remove byproducts and residual metals.
-
Enzymatic/Biocatalytic Synthesis: Provides high regioselectivity and milder reaction conditions, which can simplify downstream processing. However, challenges include the high cost and limited stability of enzymes, low volumetric productivity, and the potential for microbial contamination. Optimization of fermentation conditions is crucial to improve yields.[3]
The choice of method will depend on factors such as the desired purity, cost constraints, and available infrastructure.
Q3: How can the stability of piceatannol and its glucoside be improved during synthesis and storage?
A3: Piceatannol is susceptible to degradation. To enhance stability:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid can significantly slow down the degradation of piceatannol in solution.[1]
-
Solvent Selection: Piceatannol is more stable in DMSO compared to methanol.[1] Careful selection of solvents for reactions and storage is critical.
-
Temperature Control: Lower temperatures are recommended for storage. Degradation is more pronounced at higher temperatures.[1]
-
pH Control: The optimal pH for the stability of piceatannol and its glucosides should be maintained throughout the process.
-
Inert Atmosphere: Conducting reactions and storing the product under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guides
Low Yield and Purity in Chemical Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low overall yield in multi-step synthesis | Inefficient coupling reaction (e.g., Mizoroki-Heck or Suzuki-Miyaura). | Optimize reaction conditions: screen different palladium catalysts, ligands, bases, and solvents. Ensure anhydrous and anaerobic conditions. |
| Degradation of piceatannol backbone during deprotection steps. | Use milder deprotection conditions. Monitor the reaction closely to avoid over-exposure to harsh reagents. | |
| Formation of multiple glucoside isomers (low regioselectivity) | Non-selective glycosylation of the four hydroxyl groups of piceatannol. | Employ a protection-deprotection strategy to block other hydroxyl groups before glycosylation. Consider an "early-stage glycosylation" strategy where the sugar moiety is introduced before the stilbene (B7821643) backbone is fully constructed.[2] |
| Presence of unreacted starting materials | Incomplete reaction. | Increase reaction time, temperature, or the molar ratio of reactants. Check the purity and activity of reagents. |
| Contamination with byproducts | Side reactions such as oxidation or polymerization of phenolic compounds. | Conduct the reaction under an inert atmosphere. Use radical scavengers if necessary. Optimize the reaction temperature to minimize side reactions. |
Challenges in Enzymatic Synthesis and Biotransformation
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of piceatannol to its glucoside | Low enzyme activity or stability. | Optimize reaction conditions (pH, temperature, buffer composition). Consider enzyme immobilization to improve stability and reusability. |
| Substrate or product inhibition. | Control the substrate feeding rate. Remove the product from the reaction mixture as it is formed. | |
| Incorrect regioselectivity (e.g., formation of 4'-O-glucoside instead of 3'-O-glucoside) | The enzyme's active site favors glucosylation at a different position. | Screen for different glycosyltransferases or microorganisms. Use protein engineering to alter the enzyme's regioselectivity. For example, Beauveria bassiana has been shown to produce a 3-O-methylglucoside of piceatannol.[3] |
| Low yield in microbial biotransformation | Suboptimal fermentation conditions. | Optimize medium composition, pH, temperature, and aeration.[3] |
| Difficult purification of the product from the fermentation broth | Complex mixture of metabolites and media components. | Use extraction techniques followed by column chromatography. High-speed countercurrent chromatography (HSCCC) has been effective for purifying piceatannol derivatives.[4] |
Data Presentation
Table 1: Comparison of Reported Yields for Piceatannol and its Glucoside Synthesis
| Synthesis Method | Product | Reported Yield | Reference |
| Chemical Synthesis (Mizoroki-Heck) | This compound | High overall yield (specific % not stated) | [2] |
| Microbial Biotransformation (B. bassiana) | 3-O-(4″-O-methyl-β-D-glucopyranosyl)-piceatannol | Initial: 11%; Optimized: 45.53% | [3] |
| Enzymatic Glucosylation (P. americana cells) | Piceatannol 4'-β-glucoside | Highest yield among three stilbene substrates | [5] |
| Enzymatic Hydroxylation (HpaBC monooxygenase) | Piceatannol (from resveratrol) | 5.2 g/L (23 mM) | [6] |
Experimental Protocols
Key Experiment: Scalable Chemical Synthesis of this compound via Early-Stage Glycosylation and Mizoroki-Heck Reaction
This protocol is a conceptual summary based on the strategy described by Li et al.[2] and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize this compound on a large scale with high regioselectivity.
Methodology:
-
Early-Stage Glycosylation:
-
Start with a suitable phenolic precursor that will become the A-ring of piceatannol.
-
Perform a Fischer-like glycosylation reaction with a protected glucose donor (e.g., acetobromo-α-D-glucose) to introduce the sugar moiety at the desired position. This step is performed early in the synthesis to avoid regioselectivity issues on the final piceatannol molecule.
-
-
Regioselective Iodination:
-
Introduce an iodine atom onto the glycosylated phenolic ring under strongly acidic conditions. This iodine will serve as a handle for the subsequent coupling reaction.
-
-
Synthesis of the Styrene (B11656) Derivative (B-ring precursor):
-
Synthesize the vinyl partner for the coupling reaction. This is described as a "highly telescoped route," suggesting multiple reaction steps are performed in a single pot to improve efficiency and reduce intermediate purification steps.
-
-
Mizoroki-Heck Cross-Coupling Reaction:
-
Couple the iodinated glycosylated phenol (B47542) with the synthesized styrene derivative using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand and base. This reaction forms the trans-stilbene (B89595) backbone.
-
-
Deprotection:
-
Remove the protecting groups from the hydroxyl groups on both the piceatannol backbone and the glucose moiety to yield the final product, this compound.
-
-
Purification:
-
Purify the final product using large-scale chromatography, such as flash chromatography or preparative HPLC.
-
Visualizations
Caption: Scalable chemical synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Microbial biotransformation to obtain stilbene methylglucoside with GPR119 agonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Isolation of Piceatannol Derivatives from Passion Fruit (Passiflora edulis) Seeds by High-Speed Countercurrent Chromatography Combined with High-Performance Liquid Chromatography and Screening for α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
Technical Support Center: Piceatannol 3'-O-glucoside Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Piceatannol (B1677779) 3'-O-glucoside in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is Piceatannol 3'-O-glucoside and why is it relevant in antioxidant assays?
This compound is a naturally occurring stilbenoid, a glucoside of piceatannol. It is found in various plants, including rhubarb, and is known for its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] As a polyphenolic compound, it is often quantified for its antioxidant capacity using common colorimetric assays.
Q2: Can this compound interfere with colorimetric assays?
Yes, like many polyphenolic compounds, this compound has the potential to interfere with colorimetric assays.[5][6][7] This interference can arise from its inherent chemical properties, such as its reducing capacity and spectral characteristics. The glycosylation at the 3'-O position may influence its reactivity and potential for interference compared to its aglycone, piceatannol.
Q3: How does the glycosylation of piceatannol affect its antioxidant activity and potential for assay interference?
Glycosylation, the attachment of a sugar moiety, can alter the physicochemical properties of a polyphenol. In some cases, glycosylation can decrease the antioxidant activity compared to the aglycone form, as the sugar molecule can hinder the molecule's ability to donate a hydrogen atom or an electron.[8] For instance, a study on resveratrol (B1683913) and its glucosides found that the glucosides exhibited lower 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical-scavenging activity.[9] This alteration in reactivity can also change the way the molecule interacts with assay reagents, potentially leading to different interference profiles.
Q4: What are the general mechanisms of interference by polyphenols in colorimetric assays?
Interference can occur through several mechanisms:
-
Spectral Overlap: The compound itself may absorb light at the same wavelength used to measure the assay's endpoint, leading to artificially high or low readings.
-
Direct Reaction with Reagents: The compound may directly react with the assay's chromogenic reagent in a manner that is not related to the intended antioxidant mechanism, causing a color change that is misinterpreted as antioxidant activity.
-
Alteration of Reaction Kinetics: The compound might accelerate or inhibit the reaction rate of the assay, leading to inaccurate measurements if readings are taken at a fixed time point.
-
Non-specific Reductions: In assays like the Folin-Ciocalteu and FRAP, which are based on the reducing capacity of a sample, the compound can reduce the metal ions or other components of the reagent, leading to an overestimation of the "total phenolic" or "antioxidant" content.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpectedly High Results in the DPPH Assay
Possible Cause: this compound, being a polyphenolic compound, is likely colored and may absorb light around the 517 nm wavelength used for the DPPH assay. This spectral overlap can lead to an underestimation of the bleaching of the DPPH radical, resulting in inaccurate antioxidant capacity measurements.
Troubleshooting Steps:
-
Run a Sample Blank: Prepare a control sample containing this compound at the same concentration used in the assay but without the DPPH reagent.
-
Measure Absorbance of the Blank: Measure the absorbance of this sample blank at 517 nm.
-
Correct for Background Absorbance: Subtract the absorbance of the sample blank from the absorbance of the sample with the DPPH reagent.
Quantitative Data Summary:
| Parameter | Value | Notes |
| DPPH Assay Wavelength | ~517 nm | Wavelength of maximum absorbance of the DPPH radical. |
| Potential Interference | Spectral Overlap | This compound may have inherent absorbance at this wavelength. |
Issue 2: Overestimation of Total Phenolic Content with the Folin-Ciocalteu Assay
Possible Cause: The Folin-Ciocalteu reagent is not specific to phenolic compounds but reacts with any reducing substance present in the sample.[10][11] this compound, with its multiple hydroxyl groups, is a reducing agent and will react with the Folin-Ciocalteu reagent, contributing to the total measured value. Other reducing substances in the sample matrix, such as ascorbic acid, sugars, and some amino acids, can also interfere, leading to an overestimation of the true phenolic content.[11][12]
Troubleshooting Steps:
-
Acknowledge the Limitation: Recognize that the Folin-Ciocalteu assay measures the total reducing capacity of a sample, not exclusively the phenolic content. Report the results as "total reducing capacity" or "Folin-Ciocalteu reducing capacity" expressed as gallic acid equivalents.
-
Sample Purification: If a more accurate measure of phenolic content is required, consider purifying the sample to remove non-phenolic reducing agents prior to the assay.
-
Use of Alternative Methods: For specific quantification of this compound, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Folin-Ciocalteu Wavelength | ~765 nm | Wavelength to measure the blue-colored complex. |
| Principle of Assay | Reduction of phosphomolybdic-phosphotungstic acid | Reacts with any reducing substance. |
| Common Interferences | Ascorbic acid, sugars, some amino acids, other reducing agents.[11][12] | These will contribute to the total reading. |
Issue 3: Variability in ABTS and FRAP Assay Results
Possible Cause: The antioxidant activity of polyphenols can be pH-dependent. The FRAP assay is conducted under acidic conditions (pH 3.6), while the ABTS assay is typically performed at a neutral pH. The glycosylation on this compound might influence its stability and reactivity at different pH values, leading to variable results between these assays.
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the reaction time for all samples and standards is consistent, as the reaction kinetics may vary between different compounds.
-
Control pH: Precisely control the pH of the reaction buffers as specified in the protocol.
-
Use a Combination of Assays: It is generally recommended to use multiple antioxidant assays with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to obtain a more comprehensive antioxidant profile of a compound.[13]
Quantitative Data Summary:
| Assay | Typical pH | Principle | Potential for this compound Variability |
| ABTS | Neutral | Scavenging of the ABTS radical cation | Reactivity may differ from acidic conditions. |
| FRAP | 3.6 | Reduction of a ferric-tripyridyltriazine complex | The acidic environment may affect the stability and reactivity of the glucoside. |
Experimental Protocols & Visualizations
DPPH Radical Scavenging Assay
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle at 4°C.
-
Prepare a series of standard solutions of a known antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure (96-well plate format):
-
To respective wells, add 20 µL of the sample, standard, or methanol (as a blank).
-
For background correction, add 20 µL of the sample to separate wells, followed by 180 µL of methanol.
-
Add 180 µL of the 0.1 mM DPPH solution to the sample and standard wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
DPPH Assay Workflow
ABTS Radical Cation Decolorization Assay
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 5. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey [mdpi.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
Technical Support Center: Enhancing the Bioavailability of Piceatannol 3'-O-glucoside for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Piceatannol (B1677779) 3'-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What is Piceatannol 3'-O-glucoside and why is its bioavailability a concern?
A1: this compound is a naturally occurring stilbenoid and a glucoside of piceatannol. Like many polyphenolic compounds, its therapeutic potential in vivo is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility, extensive first-pass metabolism in the intestine and liver (leading to the formation of glucuronide and sulfate (B86663) conjugates), and rapid elimination from the body.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the systemic exposure of this compound. The most common and effective methods include:
-
Nanoencapsulation: Formulating the compound into nanoemulsions or nanoparticles protects it from degradation in the gastrointestinal tract and can enhance its absorption across the intestinal epithelium.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability in the gastrointestinal fluids, thereby improving its absorption.
-
Chemical Modification: While not a direct formulation strategy, derivatization of the molecule, such as methylation or prenylation, has been shown to improve the bioavailability of the parent compound, piceatannol.
Troubleshooting Guides for In Vivo Studies
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Formulate with a solubility enhancer such as a nanoemulsion or cyclodextrin complex. |
| Extensive First-Pass Metabolism | Consider co-administration with an inhibitor of glucuronidation (e.g., piperine), though this requires careful validation. Nanoformulations can also help bypass first-pass metabolism to some extent. |
| Inadequate Dose | Perform a dose-escalation study to determine if higher doses result in detectable plasma concentrations. |
| Analytical Method Not Sensitive Enough | Optimize the LC-MS/MS method for higher sensitivity and lower limit of quantification (LLOQ). |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For detailed guidance, refer to established protocols on oral gavage in rodents.[1][2][3] |
| Differences in Food Intake | Standardize the fasting period before dosing. Food in the stomach can significantly affect absorption. |
| Variability in Gut Microbiota | House animals under the same conditions and from the same source to minimize variations in gut microbiota, which can influence the metabolism of polyphenols. |
Issue 3: Difficulty in establishing a full pharmacokinetic profile due to rapid elimination.
| Potential Cause | Troubleshooting Step |
| Insufficient Early Time Points | Collect blood samples at very early time points (e.g., 5, 15, 30 minutes) post-dosing to capture the absorption phase (Cmax).[1] |
| Long Intervals Between Samples | Increase the frequency of blood sampling, especially within the first few hours after administration, to accurately determine the elimination half-life. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of piceatannol, the aglycone of this compound, with and without bioavailability enhancement, to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of Piceatannol in Rats after Intragastric Administration
| Dose (µmol/kg) | Cmax (µM) | Tmax (min) | AUC₀₋₈h (µmol·h/L) | Reference |
| 90 | 3.3 | ~15 | 3.2 | [4][5] |
| 180 | 7.5 | ~15 | 7.3 | [4][5] |
| 360 | 8.1 | ~15 | 11.4 | [4][5] |
Table 2: Effect of α-Cyclodextrin on the Pharmacokinetics of Piceatannol in Rats
| Formulation | Cmax of Piceatannol (µM) | AUC of Total Stilbenes (0-3h) | Reference |
| Piceatannol alone | 2.5 | Not reported as significantly different | [6][7] |
| Piceatannol with α-Cyclodextrin | 5.8 (not statistically significant) | Significantly increased | [6][7] |
Note: While the increase in Cmax for piceatannol was not statistically significant, the overall exposure to total stilbene (B7821643) derivatives (including metabolites) was significantly enhanced with the α-cyclodextrin formulation.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is based on the spontaneous emulsification method for preparing a nanoemulsion of a related compound, piceatannol, and can be adapted for its glucoside.
Materials:
-
This compound
-
Oil phase (e.g., Castor oil, where the compound has good solubility)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Ethanol)
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Accurately weigh the required amount of this compound and dissolve it completely in the selected oil. Gentle warming and vortexing can aid dissolution.
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix): In a separate container, accurately weigh and mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1).
-
Formation of the Organic Phase: Add the oil phase containing this compound to the Smix and mix until a clear, homogenous solution is obtained.
-
Emulsification: Place the aqueous phase in a beaker on a magnetic stirrer. Slowly add the organic phase dropwise to the aqueous phase under constant stirring.
-
Equilibration: Continue stirring for approximately 30 minutes to allow the nanoemulsion to equilibrate. The resulting formulation should be transparent or translucent.
Protocol 2: In Vivo Oral Administration and Blood Sampling in Rats
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Serial Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.
-
Blood can be collected via the saphenous vein or submandibular vein for survival bleeds.[1][8][9]
-
Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Piceatannol and its glucoside have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lar.fsu.edu [lar.fsu.edu]
- 3. downstate.edu [downstate.edu]
- 4. Absorption and metabolism of piceatannol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and metabolism of piceatannol in rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Administration of Piceatannol Complexed with 뱉Cyclodextrin Improves Its Absorption in Rats - figshare - Figshare [figshare.com]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
Piceatannol 3'-O-glucoside storage conditions to ensure stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Piceatannol (B1677779) 3'-O-glucoside to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Piceatannol 3'-O-glucoside?
A1: For long-term stability, solid this compound should be stored at -20°C in a dry and dark place. Some suppliers also recommend storage at <-15°C. It is crucial to protect the compound from light as it is photosensitive.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for shorter periods. When stored at -20°C, it is advisable to use the solution within one month and protect it from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in solvents such as DMSO, ethanol, methanol (B129727), and pyridine. For cell culture experiments, DMSO is a common choice for preparing concentrated stock solutions that can then be diluted in the culture medium.
Q4: Is this compound stable in aqueous solutions?
A4: While glycosylation generally improves the water solubility and stability of stilbenes, this compound may still be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and upon exposure to high temperatures. It is generally recommended to prepare aqueous solutions fresh and use them immediately.
Q5: What are the known degradation pathways for this compound?
A5: While specific studies on the degradation of this compound are limited, studies on its aglycone, piceatannol, suggest that it is susceptible to oxidation, reduction, and dimerization, particularly in cell culture media. The presence of a catechol-like structure in piceatannol makes it prone to oxidation. It is likely that the glucoside is also sensitive to similar degradation mechanisms, as well as potential hydrolysis of the glycosidic bond under certain conditions (e.g., acidic pH).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the solid compound is stored at -20°C or below, protected from light. For solutions, prepare them fresh or store aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Instability in experimental buffer or medium. | Consider the pH and composition of your experimental medium. For cell culture, the aglycone piceatannol has shown instability; adding an antioxidant like ascorbic acid to the medium might help to slow down degradation[1]. | |
| Precipitation of the compound in aqueous solution | Low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration in your aqueous buffer or medium. Gentle warming or sonication can aid dissolution. |
| Change in color of the solution | Oxidation of the compound. | Discard the solution and prepare a fresh one. Ensure solutions are protected from light and air (e.g., by using amber vials and purging with nitrogen or argon). |
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent (DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | Up to 1 month | Protect from light. |
Data compiled from various chemical supplier recommendations.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions. It is based on ICH guidelines for stability testing of new drug substances.
1. Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, and photolytic stress conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column
-
pH meter
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the sample by HPLC.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
-
If coupled with a mass spectrometer (LC-MS), tentative identification of degradation products can be achieved.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Piceatannol vs. Piceatannol 3'-O-glucoside: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of piceatannol (B1677779) and its glycosylated form, piceatannol 3'-O-glucoside (also known as astringin). This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in research and development decisions.
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the available quantitative data comparing the biological activities of piceatannol and this compound. It is important to note that direct comparative studies for all activities are not always available; in such cases, data from individual studies are presented.
Table 1: Comparative Antioxidant and Ferroptosis-Inhibitory Activity
| Assay | Parameter | Piceatannol | This compound (Astringin) | Reference |
| Superoxide Anion (•O₂⁻) Scavenging | IC₅₀ (μM) | 15.3 ± 1.2 | > 100 | [1] |
| Erastin-induced Ferroptosis in bmMSCs | Cell Viability (%) at 100 μM | 85.9% | 77.3% | [2] |
Table 2: Comparative Anti-inflammatory Activity
| Assay/Target | Parameter | Piceatannol | This compound (Astringin) | Reference |
| Arginase I Inhibition | IC₅₀ (μM) | Not explicitly found in direct comparison | 11.22 | [2] |
| Arginase II Inhibition | IC₅₀ (μM) | Not explicitly found in direct comparison | 11.06 | [2] |
| TNF-α-induced NF-κB Activation | Inhibition | Potent inhibitor | Inhibits via PI3K/AKT/NF-κB pathway | [1][3] |
| MAPK Signaling | Inhibition | Inhibits phosphorylation of JNK, ERK, and p38 | Modulates MAPK pathways | [1] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Cell Line | Parameter | Piceatannol | This compound (Astringin) | Reference |
| MCF-7 (Breast Cancer) | IC₅₀ (μg/mL) | 250 (in crude extract) | Data not available | [1] |
| HT-29 (Colon Cancer) | Activity | Inactive at concentrations tested | Data not available | [1] |
| HeLa (Cervical Cancer) | Activity | Inactive at concentrations tested | Data not available | [1] |
Bioavailability and Stability: An Inferred Comparison
Direct comparative studies on the bioavailability and stability of piceatannol versus its 3'-O-glucoside are limited in the reviewed literature. However, general principles of pharmacokinetics can provide some insights.
Piceatannol has been shown to have greater metabolic stability and oral bioavailability compared to its more famous analog, resveratrol.[4][5] This is attributed to the additional hydroxyl group in its structure.[4]
This compound (Astringin) , as a glycoside, may have different absorption and metabolism characteristics. Glycosylation can sometimes improve the water solubility and stability of a compound, but it may also require enzymatic hydrolysis by glucosidases in the intestine to release the active aglycone (piceatannol) for absorption. The overall bioavailability of astringin (B1665303) relative to piceatannol remains an area for further investigation.
Signaling Pathways and Experimental Workflows
The bioactivities of piceatannol and its glucoside are mediated through their interaction with various cellular signaling pathways.
Both piceatannol and its glucoside have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical in inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Therapeutic Potential of Piceatannol, a Natural Stilbene, in Metabolic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Arginase Inhibitory Activity of Piceatannol 3'-O-glucoside and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the arginase inhibitory activity of two naturally occurring stilbenoids, Piceatannol (B1677779) 3'-O-glucoside and resveratrol (B1683913). Arginase is a key enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, the bioavailability of L-arginine for eNOS is increased, leading to enhanced nitric oxide (NO) production, a critical factor in maintaining cardiovascular health. This document presents a comprehensive overview of experimental data, detailed methodologies, and relevant signaling pathways to assist in the evaluation of these compounds as potential therapeutic agents.
Quantitative Data Summary: A Head-to-Head Comparison
The inhibitory potency of Piceatannol 3'-O-glucoside and resveratrol against arginase isoforms I and II is summarized below. The data clearly indicates that this compound is a significantly more potent inhibitor of both arginase isoforms compared to resveratrol.
| Compound | Arginase Isoform | IC50 Value (µM) | % Inhibition at 50 µM |
| This compound | Arginase I | 11.22[1] | Not explicitly reported, but significant inhibition is expected based on the low IC50 value. |
| Arginase II | 11.06[1] | Not explicitly reported, but significant inhibition is expected based on the low IC50 value. | |
| Resveratrol | Arginase I | Not explicitly reported in reviewed studies. | ~25%[2] |
| Arginase II | Not explicitly reported in reviewed studies. | ~17.5%[2] |
One study explicitly stated that piceatannol demonstrated stronger arginase inhibitory activity than resveratrol.[2]
Experimental Protocols: Measuring Arginase Inhibition
The following is a detailed methodology for a colorimetric assay to determine the arginase inhibitory activity of test compounds. This protocol is designed to be adaptable for high-throughput screening.
Objective: To quantify the inhibitory effect of a compound on arginase activity by measuring the production of urea (B33335).
Materials and Reagents:
-
Purified arginase I (from bovine liver) or arginase II
-
L-arginine
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MnCl₂ (10 mM)
-
Test compounds (this compound, Resveratrol)
-
Urea standards
-
Colorimetric reagent: α-isonitrosopropiophenone (ISPF) in a mixture of sulfuric acid and phosphoric acid.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Activate arginase by pre-incubating the enzyme with 10 mM MnCl₂ in Tris-HCl buffer for 10 minutes at 55°C.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of activated arginase solution.
-
25 µL of the test compound at various concentrations (or vehicle control).
-
-
Initiation of Reaction: Add 25 µL of 0.5 M L-arginine (pH 9.7) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 400 µL of the acid mixture (H₂SO₄:H₃PO₄:H₂O = 1:3:7).
-
Color Development: Add 25 µL of ISPF (9% in ethanol) to each well and incubate at 100°C for 45 minutes.
-
Measurement: Cool the plate to room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the urea concentration in each sample using a standard curve generated from urea standards. The percentage of arginase inhibition is calculated as: [(Activity_control - Activity_sample) / Activity_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism of Action
Signaling Pathway of Arginase Inhibition and eNOS Activation
Both this compound and resveratrol exert their beneficial effects on the vascular endothelium, in part, by modulating the PI3K/Akt/eNOS signaling pathway. By inhibiting arginase, they increase the availability of L-arginine for eNOS, which is further activated by the PI3K/Akt pathway, leading to increased NO production.
Caption: Inhibition of arginase by stilbenoids enhances eNOS activity.
Experimental Workflow for Arginase Inhibitory Assay
The logical flow of the experimental procedure for determining arginase inhibitory activity is depicted below. This workflow ensures a systematic and reproducible assessment of potential inhibitors.
Caption: Step-by-step workflow of the colorimetric arginase assay.
References
A Comparative Guide to the Anti-inflammatory Effects of Piceatannol 3'-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Piceatannol (B1677779) 3'-O-glucoside, contrasting its performance with its well-studied aglycone, piceatannol, and the related stilbenoid, resveratrol. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Efficacy in Modulating Inflammatory Markers
Piceatannol and its glucoside derivative demonstrate significant anti-inflammatory activity by targeting key mediators of the inflammatory response. Experimental data indicates that piceatannol potently inhibits the production of pro-inflammatory cytokines and enzymes in cellular models of inflammation. While direct comparative data for Piceatannol 3'-O-glucoside on these specific markers is still emerging, its inhibitory action on arginase suggests a distinct and potent mechanism of action.
| Compound | Target | Cell Model | Concentration | % Inhibition / IC50 |
| This compound | Arginase I | Mouse Liver Lysate | - | IC50: 11.22 µM[1] |
| Arginase II | Mouse Kidney Lysate | - | IC50: 11.06 µM[1] | |
| Piceatannol | iNOS (inducible Nitric Oxide Synthase) | LPS-stimulated RAW264.7 macrophages | 30 µM | 70.4% suppression of mRNA expression[2][3] |
| TNF-α (Tumor Necrosis Factor-alpha) | LPS-stimulated RAW264.7 macrophages | 30 µM | 42.6% suppression of mRNA expression[2][3] | |
| 33.7% suppression of protein production[2][3] | ||||
| IL-6 (Interleukin-6) | LPS-stimulated RAW264.7 macrophages | 30 µM | 27.3% suppression of mRNA expression[2][3] | |
| 66.5% suppression of protein production[2][3] | ||||
| NO (Nitric Oxide) | LPS-stimulated RAW264.7 macrophages | 30 µM | 80.3% suppression of production[2][3] | |
| Resveratrol | NF-κB (Nuclear Factor-kappa B) | TNF-α-stimulated cells | Dose-dependent | Inhibition of IκB kinase (IKK) complex[4] |
| Inflammatory Cytokines | Human peripheral blood leukocytes | - | Reduced production of PGE2, TNF-α, and IL-8[5] |
Mechanism of Action: Key Signaling Pathways
Piceatannol and its related compounds exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[6][7] Piceatannol has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.[7][8]
Furthermore, this compound demonstrates a unique mechanism by inhibiting arginase I and II.[1] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound can increase the availability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO), which can have anti-inflammatory effects in certain contexts.[1][9]
Caption: Inhibition of the NF-κB signaling pathway by Piceatannol.
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
1. Cell Culture and Treatment:
-
RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or a comparator compound for 1-2 hours.
-
Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
NO production in the culture supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):
-
The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Western Blot Analysis for NF-κB Activation:
-
To assess NF-κB activation, the phosphorylation of the p65 subunit is measured.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-p65 and total p65, followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Arginase Inhibition Assay
1. Enzyme Preparation:
-
Arginase I and II are prepared from mouse liver and kidney lysates, respectively.
2. Inhibition Assay:
-
The arginase activity is measured by quantifying the amount of urea (B33335) produced from L-arginine.
-
The enzyme preparation is incubated with various concentrations of this compound.
-
The reaction is initiated by adding L-arginine and incubated at 37°C.
-
The reaction is stopped, and the urea concentration is determined colorimetrically after the addition of α-isonitrosopropiophenone. The absorbance is measured at 540 nm.
-
The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
- 1. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol exhibits anti-inflammatory effects on macrophages interacting with adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of resveratrol, piceatannol, tri-acetoxystilbene, and genistein on the inflammatory response of human peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Piceatannol vs. Piceatannol 3'-O-glucoside: A Comparative Guide to Cell Permeability
For researchers, scientists, and professionals in drug development, understanding the cell permeability of a bioactive compound is fundamental to assessing its potential bioavailability and therapeutic efficacy. This guide provides an objective comparison of the cell permeability of the stilbenoid piceatannol (B1677779) and its glycoside form, piceatannol 3'-O-glucoside (also known as astringin).
Piceatannol, a hydroxylated analog of resveratrol (B1683913), has garnered attention for its antioxidant, anti-inflammatory, and anti-cancer properties. It is found in various natural sources, including grapes, passion fruit, and white tea. This compound is a naturally occurring form in which a glucose molecule is attached to the piceatannol backbone. This structural difference significantly influences its physicochemical properties and, consequently, its ability to traverse cell membranes.
Executive Summary
Experimental data on stilbenoid permeability consistently demonstrates that the aglycone form (piceatannol) is significantly more permeable across intestinal epithelial cell monolayers than its glycoside counterpart (this compound). The presence of the bulky and hydrophilic glucose moiety in the glucoside form impedes passive diffusion across the lipid-rich cell membrane. While direct comparative data for piceatannol and its glucoside is limited in publicly available literature, studies on the structurally similar stilbenoid, resveratrol, and its glucoside, piceid, provide a strong predictive model for this difference.
Comparative Analysis of Cell Permeability
The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is routinely used to predict the oral absorption of compounds. The apparent permeability coefficient (Papp) is the standard metric derived from these assays to quantify the rate at which a compound crosses the cell monolayer.
Table 1: Apparent Permeability Coefficients (Papp) of Resveratrol and its Glucoside in Caco-2 Cells
| Compound | Form | Apparent Permeability Coefficient (Papp) (cm/sec) | Predicted Intestinal Absorption |
| Resveratrol | Aglycone | 9.994 x 10-6 | Moderate to High |
| Piceid | Glucoside | 1.149 x 10-7 | Low |
Data sourced from a comparative study on stilbene (B7821643) analogues.
Based on these results, it is reasonable to infer that piceatannol, as an aglycone, would exhibit significantly higher cell permeability than this compound. The Papp value for resveratrol suggests it is moderately to well-absorbed, while the much lower value for piceid indicates poor absorption.[1]
The Structural Basis for Permeability Differences
The fundamental difference in cell permeability between an aglycone and its glycoside lies in their chemical structures. The addition of a glucose molecule makes the compound larger and more water-soluble (hydrophilic), both of which hinder its ability to pass through the lipid bilayer of the cell membrane via passive diffusion.
Caption: Structural difference impacting permeability.
Experimental Protocols
The following is a representative protocol for a Caco-2 cell permeability assay, based on established methodologies.
1. Caco-2 Cell Culture and Seeding:
-
Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For permeability assays, cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
-
The cells are grown for 19-21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values above 250 Ω·cm2 are generally considered indicative of a well-formed monolayer.
-
Alternatively, the permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can be assessed.
3. Transport Experiment:
-
The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell plate.
-
The cell monolayer is washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
The test compound (piceatannol or this compound) dissolved in HBSS is added to the apical chamber (for apical-to-basolateral transport, simulating absorption).
-
HBSS without the test compound is added to the basolateral chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh HBSS.
-
The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The steady-state flux of the compound across the monolayer (µmol/s).
-
A: The surface area of the membrane (cm2).
-
C0: The initial concentration of the compound in the apical chamber (µmol/cm3).
-
Caption: Caco-2 permeability assay workflow.
Signaling Pathways and Transporters
The transport of most stilbenoids across the intestinal epithelium is primarily believed to occur via passive diffusion. However, the involvement of efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs), can influence the net permeability. These transporters actively pump compounds out of the cell, thereby reducing their intracellular concentration and net absorption. While specific studies on the interaction of piceatannol and its glucoside with these transporters are not detailed in the provided search results, it is a crucial factor to consider in comprehensive permeability assessments.
Conclusion
References
A Head-to-Head Comparison of Piceatannol 3'-O-glucoside and Other Stilbenoids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Piceatannol (B1677779) 3'-O-glucoside and other prominent stilbenoids, primarily focusing on its aglycone, piceatannol, in relation to the well-researched resveratrol (B1683913). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of these compounds in various biological assays. Detailed methodologies for key experiments are provided, alongside visualizations of critical signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
Stilbenoids, a class of natural polyphenols, are renowned for their diverse health-promoting properties. While resveratrol has long been the focus of extensive research, its metabolite, piceatannol, and its glycoside, Piceatannol 3'-O-glucoside, are emerging as potent alternatives with potentially superior biological activities. This guide highlights the key differences in their antioxidant, anti-inflammatory, and anti-cancer effects, supported by quantitative data from in vitro studies. A notable finding is the unique activity of this compound as an arginase inhibitor, a feature not prominently reported for other stilbenoids.
Comparative Biological Activity: Piceatannol vs. Resveratrol
Piceatannol consistently demonstrates superior antioxidant and cytoprotective effects compared to resveratrol. This enhanced activity is often attributed to the additional hydroxyl group in its structure, which increases its radical scavenging capacity.[1][2] Furthermore, piceatannol exhibits greater metabolic stability, potentially leading to higher bioavailability.[3]
Quantitative Data Summary
The following tables summarize the comparative performance of piceatannol and resveratrol in key biological assays.
Table 1: Comparative Antioxidant Activity
| Assay | Key Findings | Reference |
| Cellular ROS Reduction | Piceatannol showed a greater reduction in mitochondrial ROS induced by antimycin A compared to resveratrol. Piceatannol was also more effective than both resveratrol and vitamin C in reducing hydrogen peroxide-induced ROS. | [4] |
| Peroxyl Radical Scavenging | Piceatannol demonstrates significantly higher scavenging ability against peroxyl radicals, with some studies indicating it is up to 11 times more potent than resveratrol.[5] | |
| Anti-apoptotic Activity | Piceatannol exhibited superior protection against apoptosis induced by reactive oxygen species when compared to resveratrol.[4] |
Table 2: Comparative Anti-inflammatory Activity
| Assay | Key Findings | Reference |
| Inhibition of Pro-inflammatory Mediators (in LPS-stimulated macrophages) | Piceatannol was more potent than resveratrol in suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6][7] | |
| iNOS Expression and NF-κB Activation (in mouse colitis model) | Both piceatannol and resveratrol attenuated DSS-induced inflammatory injury, upregulation of iNOS expression, and activation of NF-κB.[8] |
Table 3: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Piceatannol | Resveratrol | Reference |
| HT-29 (Colon Cancer) | ~30 µM (reduces VEGF-induced proliferation) | Not specified in this study | [9] |
| Various Cancer Cell Lines | Effective at 20-100 µM | Generally recognized as safe, but can exhibit cytotoxicity at higher doses. | [10] |
Unique Biological Activity of this compound
This compound has been identified as a potent inhibitor of arginase I and II. By inhibiting arginase, it increases the bioavailability of L-arginine for endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production. This mechanism suggests a significant role in promoting endothelial function and cardiovascular health.
Table 4: Arginase Inhibition by this compound
| Target | IC50 (µM) |
| Arginase I | 11.22 |
| Arginase II | 11.06 |
Signaling Pathways
The biological effects of piceatannol and resveratrol are mediated through various signaling pathways. A key distinction is piceatannol's ability to activate the Nrf2/HO-1 pathway in addition to the SIRT1 pathway, providing a more robust antioxidant and cytoprotective response.[4][11] Both stilbenoids are also known to inhibit the pro-inflammatory NF-κB pathway.[6]
References
- 1. Piceatannol: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol analogues like piceatannol are potent antioxidants as quantitatively demonstrated through the high scavenging ability against reactive oxygen species and methyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Resveratrol and piceatannol inhibit iNOS expression and NF-kappaB activation in dextran sulfate sodium-induced mouse colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validating the Molecular Targets of Piceatannol 3'-O-Glucoside: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the current evidence for the molecular targets of Piceatannol (B1677779) 3'-O-glucoside (PG), with a specific focus on validation using knockout models. While significant research points towards arginase as a primary target, this guide also explores other potential targets and highlights the existing gaps in their validation.
Piceatannol 3'-O-glucoside, a naturally occurring stilbenoid, has garnered attention for its potential therapeutic effects, particularly in cardiovascular diseases. Identifying and validating its molecular targets is a critical step in its development as a therapeutic agent. This guide objectively compares the experimental data supporting its proposed mechanisms of action and provides detailed protocols for key validation experiments.
Arginase: The Primary Putative Target
The most substantial evidence for a direct molecular target of this compound points towards the inhibition of arginase. Arginase is an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, PG is proposed to increase the bioavailability of L-arginine for eNOS, leading to enhanced nitric oxide (NO) production and improved endothelial function.
Comparative Quantitative Data
The following tables summarize the in vitro and ex vivo efficacy of this compound in inhibiting arginase and its downstream effects, compared to other known arginase inhibitors.
Table 1: In Vitro Arginase Inhibition
| Compound | Arginase Isoform | IC50 Value (µM) | Source |
| This compound | Arginase I | 11.22 | [1] |
| This compound | Arginase II | 11.06 | [1] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | 0.5-1.0 | Reference data |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I | 0.03-0.05 | Reference data |
Reference data for nor-NOHA and ABH are provided as examples of well-characterized arginase inhibitors for comparative purposes.
Table 2: Effects on Endothelial Function in Isolated Mouse Aorta
| Treatment | Parameter Measured | Effect | Model System | Source |
| This compound (40 µM) | Nitric Oxide (NO) Production | Increased by up to 78% | Isolated mouse aorta | [1] |
| This compound (40 µM) | Superoxide (B77818) Anion Production | Decreased by up to 63% | Isolated mouse aorta | [1] |
| This compound (50 µM) in ApoE-/- mice | Arginase Activity | Reversed high-cholesterol diet-induced increase | Isolated mouse aorta | [2] |
| This compound (50 µM) in ApoE-/- mice | NO Release | Reversed high-cholesterol diet-induced decrease | Isolated mouse aorta | [2] |
The Missing Link: Direct Validation with Arginase Knockout Models
Despite the compelling indirect evidence, a definitive validation of arginase as the direct and sole target of this compound for its vascular effects using arginase knockout (Arg1-/- or Arg2-/-) mice has not been identified in the current literature. Such a study would involve treating arginase knockout mice with PG and observing whether the expected physiological effects (e.g., enhanced vasodilation) are absent. One study noted that following arginase II downregulation by gene knockout, there was an increase in eNOS phosphorylation, providing a rationale for a future experiment with PG in this model.[3]
Other Potential Molecular Targets
While arginase is the most studied target, in vitro evidence suggests that this compound and its aglycone, piceatannol, may interact with other signaling pathways.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): An in vitro study using Nrf2 knockdown in a neuronal cell line demonstrated that the protective effects of PG against colistin-induced neurotoxicity were dependent on the NRF2/HO-1 pathway.[4]
-
Phosphoinositide 3-kinase (PI3K): Piceatannol (the aglycone) has been shown to directly bind to and inhibit PI3K in human aortic smooth muscle cells.[5] However, direct validation of PI3K as a target for the glucoside form using knockout models is lacking. Studies have shown that piceatannol can regulate the PI3K-Akt-eNOS signaling pathway in cardiomyocytes.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Arginase Activity Assay
-
Enzyme Source: Arginase I and II are prepared from mouse liver and kidney lysates, respectively.[1]
-
Assay Principle: The assay measures the colorimetric determination of urea (B33335) produced from the hydrolysis of L-arginine by arginase.
-
Procedure:
-
The enzyme solution is pre-incubated with various concentrations of this compound.
-
L-arginine is added to initiate the reaction.
-
The reaction is stopped, and the amount of urea produced is quantified by adding a solution of α-isonitrosopropiophenone and heating.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[1]
Measurement of NO and Superoxide in Isolated Aortic Rings
-
Tissue Preparation: Thoracic aortas are isolated from mice (e.g., wild-type or ApoE-/-).[1][2]
-
Treatment: Aortic rings are incubated with this compound overnight.[1]
-
NO Measurement:
-
Aortic rings are loaded with the NO-sensitive fluorescent dye 4-amino-5-methylamino-2',7'-difluorescein diacetate (DAF-FM DA).
-
Fluorescence intensity is measured over time using a fluorescence microscope to determine the rate of NO production.[1]
-
-
Superoxide Measurement:
-
Aortic rings are loaded with the superoxide-sensitive fluorescent dye dihydroethidine (DHE).
-
The rate of increase in DHE fluorescence is measured to quantify superoxide production.[1]
-
In Vivo Study in ApoE-/- Mice
-
Animal Model: Apolipoprotein E-null (ApoE-/-) mice, a model for atherosclerosis, are used.[2]
-
Diet: Mice are fed a high-cholesterol diet to induce endothelial dysfunction.[2]
-
Drug Administration: this compound is administered in the drinking water.[2]
-
Outcome Measures:
Visualizing the Pathways and Experimental Logic
To better understand the proposed mechanism of action and the ideal experimental design for target validation, the following diagrams are provided.
Conclusion and Future Directions
The available evidence strongly suggests that arginase is a key molecular target of this compound. The compound effectively inhibits arginase in vitro and ex vivo, leading to beneficial effects on endothelial function in wild-type and disease model mice. However, the definitive validation of this target through the use of arginase-specific knockout mice is a critical next step that is currently absent from the published literature.
For other potential targets such as NRF2 and PI3K, the evidence for the glucoside form is less direct and primarily relies on in vitro studies. Future research should prioritize in vivo studies using conditional or total knockout mouse models to unequivocally validate the molecular targets of this compound. Such studies are essential for a comprehensive understanding of its mechanism of action and for its continued development as a potential therapeutic agent. This will provide the high level of target validation necessary to confidently advance this promising natural compound through the drug development pipeline.
References
- 1. Piceatannol-3'-O-beta-D-glucopyranoside as an active component of rhubarb activates endothelial nitric oxide synthase through inhibition of arginase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginase inhibition by piceatannol-3'-O-β-D-glucopyranoside improves endothelial dysfunction via activation of endothelial nitric oxide synthase in ApoE-null mice fed a high-cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piceatannol-3'-O-β-D-glucopyranoside attenuates colistin-induced neurotoxicity by suppressing oxidative stress via the NRF2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piceatannol Prevents Obesity and Fat Accumulation Caused by Estrogen Deficiency in Female Mice by Promoting Lipolysis - AnalyzeDirect [analyzedirect.com]
Piceatannol 3'-O-glucoside vs. Resveratrol: A Comparative Guide on Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological potency of Piceatannol (B1677779) 3'-O-glucoside and Resveratrol (B1683913). This document synthesizes available experimental data to objectively evaluate their performance in specific assays, details the methodologies of key experiments, and visualizes the underlying signaling pathways.
Piceatannol, a hydroxylated analog of resveratrol, and its glycoside derivatives are emerging as compounds of significant interest in pharmacological research. While resveratrol is a well-studied stilbenoid known for its diverse health benefits, evidence suggests that piceatannol and its glucosides may exhibit superior potency in certain biological activities. This guide delves into the experimental data comparing Piceatannol 3'-O-glucoside and resveratrol, with a focus on their efficacy in various assays.
Quantitative Comparison of Bioactivity
Direct comparative studies providing IC50 values for this compound against resveratrol are limited. However, data from studies on piceatannol (the aglycone) and its glucosides, when compared with resveratrol, offer valuable insights into their relative potency.
Enzyme Inhibition Assays
| Enzyme Target | Compound | IC50 Value | Source |
| Arginase I | This compound | 11.22 µM | [1][2] |
| Arginase II | This compound | 11.06 µM | [1][2] |
| α-Glucosidase (Sucrase) | Piceatannol | 14-84 µg/mL | [3] |
| α-Glucosidase (Sucrase) | Resveratrol | 111-120 µg/mL | [3] |
| α-Glucosidase (Maltase) | Piceatannol | 14-84 µg/mL | [3] |
| α-Glucosidase (Maltase) | Resveratrol | 111-120 µg/mL | [3] |
Note: Data for α-glucosidase inhibition is for the aglycone, piceatannol, not the 3'-O-glucoside.
Antiproliferative Activity
| Cell Line | Compound | IC50 Value (24h) | IC50 Value (48h) | Source |
| T cells (human) | Resveratrol | ~27 µM | ~9 µM | [7] |
| Macrophages (mouse) | Resveratrol | ~29 µM | ~39 µM | [7] |
| Skin cells (human) | Resveratrol | ~91 µM | ~66 µM | [7] |
| HL-60 (leukemia) | Piceatannol | IC90 = 14 µM (72h) | - | [8] |
Comparative Efficacy in Key Biological Processes
Antioxidant Activity
Multiple studies suggest that piceatannol exhibits superior antioxidant activity compared to resveratrol.[9][10][11] This enhanced activity is often attributed to the additional hydroxyl group in its structure.[6] Piceatannol has been shown to be a better peroxyl radical scavenger than resveratrol in both aqueous and lipid environments.[12] In cellular assays, piceatannol demonstrated a greater reduction in mitochondrial and hydrogen peroxide-induced reactive oxygen species (ROS) compared to resveratrol.[9] However, a study on stilbene (B7821643) glycosides found that resveratrol 3-β-glucoside had low 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical-scavenging activity, while other glucosides showed no activity, suggesting that glycosylation may impact this specific antioxidant mechanism.[10]
Anti-inflammatory Activity
Piceatannol has demonstrated more potent anti-inflammatory effects than resveratrol in several studies. It has been shown to more markedly inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[6] One study found that piceatannol was a more potent inhibitor of pro-inflammatory cytokine production compared to resveratrol.[3]
Anticancer Activity
Piceatannol has been reported to possess stronger anticancer activity than resveratrol.[6] It has been shown to suppress the proliferation of a wide variety of tumor cells and induce apoptosis.[4] While quantitative data for this compound is scarce, the potent activity of its aglycone suggests it is a promising area for further investigation.
Signaling Pathways
Piceatannol and resveratrol modulate several key signaling pathways to exert their biological effects. A notable difference is piceatannol's ability to activate the Nrf2/HO-1 pathway in addition to the SIRT1 pathway, which is the primary antioxidant pathway for resveratrol.[13]
Comparative signaling pathways of Resveratrol and Piceatannol.
Experimental Protocols
Arginase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of arginase, an enzyme that converts L-arginine to urea (B33335) and L-ornithine.
Protocol:
-
Prepare mouse liver and kidney lysates to obtain Arginase I and Arginase II, respectively.
-
Incubate the enzyme preparation with various concentrations of the test compound (e.g., this compound) and a control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding L-arginine.
-
After a set incubation period, stop the reaction.
-
The amount of urea produced is quantified using a colorimetric method, often involving α-isonitrosopropiophenone.
-
The absorbance is measured, and the percentage of inhibition is calculated relative to the control. The IC50 value is then determined.[1]
Workflow for the Arginase Inhibition Assay.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Prepare a solution of α-glucosidase from rat intestinal acetone (B3395972) powder.
-
Incubate the enzyme solution with various concentrations of the test compound (e.g., piceatannol, resveratrol) or a positive control (e.g., acarbose).
-
Add a substrate, such as sucrose (B13894) or maltose.
-
After incubation, the amount of glucose produced is measured using a glucose oxidase-peroxidase assay.
-
The absorbance is read, and the percentage of inhibition is calculated. The IC50 value is then determined from a dose-response curve.
Workflow for the α-Glucosidase Inhibition Assay.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), which is a purple crystalline product.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[7]
Workflow for the MTT Assay.
Conclusion
The available evidence suggests that piceatannol and its glucoside derivatives, including this compound, hold significant promise as potent bioactive compounds, in some cases demonstrating superior activity to resveratrol. Notably, this compound shows strong inhibition of arginase, and its aglycone, piceatannol, is a more potent inhibitor of α-glucosidase than resveratrol. Qualitative data strongly indicates that piceatannol surpasses resveratrol in antioxidant, anti-inflammatory, and anticancer activities.
However, a clear need exists for more direct, quantitative comparative studies of this compound and resveratrol across a range of standardized assays. Such studies will be crucial for a definitive assessment of their relative therapeutic potential and for guiding future research and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological activity of piceatannol: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piceatannol inhibits phorbol ester-induced NF-kappa B activation and COX-2 expression in cultured human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of resveratrol and piceatannol cytotoxicity in macrophages, T cells, and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Different Antioxidative and Antiapoptotic Effects of Piceatannol and Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of glycosides of resveratrol, pterostilbene, and piceatannol, and their anti-oxidant, anti-allergic, and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Piceatannol, a better peroxyl radical scavenger than resveratrol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for Piceatannol 3'-O-glucoside Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of Piceatannol 3'-O-glucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and preclinical studies.
This compound, a glycosidic form of the stilbenoid piceatannol, has garnered interest for its potential therapeutic properties, including anti-inflammatory and immune-enhancing effects.[1] Accurate quantification of this compound in various matrices is essential for understanding its pharmacokinetic profile and biological activity.
Comparative Analysis of Analytical Methods
| Validation Parameter | HPLC-UV (Representative Data for Stilbenes/Glycosides) | UPLC-MS/MS (Representative Data for Stilbenes/Glycosides) |
| Linearity (r²) | > 0.996[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~1.49 µg/mL[4] | As low as nanogram per milliliter range[3] |
| Limit of Quantification (LOQ) | ~4.0 µg/mL[4] | 9.77 nM (~4.0 ng/mL)[3] |
| Precision (%RSD) | ≤3.85%[4] | < 15%[3] |
| Accuracy (% Recovery) | 92.9 - 105.0%[4] | 81.78 - 103.2%[3] |
Key Insights:
-
Sensitivity: UPLC-MS/MS offers significantly higher sensitivity, with lower LOD and LOQ values, making it the preferred method for detecting trace amounts of this compound, particularly in biological matrices where concentrations are low.[3]
-
Specificity: UPLC-MS/MS provides excellent specificity due to the use of mass-to-charge ratio for detection, minimizing the risk of interference from co-eluting compounds.[5] HPLC-UV, while having good specificity, may be more susceptible to matrix interference.[5]
-
Cost and Complexity: HPLC-UV is generally a more cost-effective and less complex technique, making it suitable for routine quality control of samples with higher concentrations of the analyte.
-
Analysis Time: UPLC systems, with their sub-2 µm particle columns, typically offer shorter analysis run times compared to conventional HPLC.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis that can be adapted for the quantification of this compound.
HPLC-UV Method Protocol (Adapted for Stilbene Glycosides)
This protocol is based on methodologies developed for the quantification of flavonoid glucosides.[4]
-
Sample Preparation (e.g., Plant Extract):
-
Extraction of the plant material is performed with a suitable solvent such as a mixture of ethanol (B145695) and water (e.g., 80:20 v/v).[6]
-
The extraction process can be facilitated by ultrasonication or maceration.
-
The resulting extract is filtered through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).[2]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[2]
-
Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of this compound (e.g., around 320 nm for piceatannol).[2]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard.[2]
-
UPLC-MS/MS Method Protocol (Adapted for Stilbene Glycosides)
This protocol is based on methodologies developed for the quantification of polydatin (B1678980) (a resveratrol (B1683913) glucoside) and its metabolite resveratrol.[3]
-
Sample Preparation (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A sub-2 µm particle column, such as a C18 column (e.g., 2.1 mm x 50 mm).[3]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid and acetonitrile.[3]
-
Ionization Mode: Negative ion mode is often used for the analysis of phenolic compounds.[3][7]
-
MS/MS Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For piceatannol, a precursor ion of [M-H]⁻ at m/z 243 has been reported.[7]
-
Quantification: A calibration curve is constructed by plotting the peak area ratios of the analyte to an internal standard against the corresponding concentrations.
-
Signaling Pathway and Experimental Workflow
To provide a broader context for the importance of accurate quantification, the following diagrams illustrate a potential signaling pathway influenced by this compound and a general workflow for the cross-validation of analytical methods.
Caption: this compound's potential mechanism of action on the eNOS/arginase pathway.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study. For high-sensitivity applications, such as pharmacokinetic studies in biological fluids, the superior sensitivity and specificity of UPLC-MS/MS make it the method of choice. For routine analysis and quality control of botanical extracts or pharmaceutical formulations where the analyte concentration is higher, a well-validated HPLC-UV method can provide accurate and precise results in a more cost-effective manner. Regardless of the method chosen, thorough validation according to international guidelines is crucial to ensure the reliability of the quantitative data.
References
A Comparative Guide to the Structure-Activity Relationship of Piceatannol 3'-O-glucoside and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Piceatannol (B1677779) 3'-O-glucoside and its analogs, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction
Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Its glucoside derivatives, such as Piceatannol 3'-O-glucoside, are of particular interest due to their potential for altered bioavailability and unique biological effects. This guide explores the structure-activity relationships (SAR) of this compound and its analogs, providing a comparative analysis of their performance in various biological assays.
Comparative Analysis of Biological Activities
The biological efficacy of this compound and its analogs is influenced by their structural modifications, primarily the presence and position of hydroxyl and glycosyl groups. The following tables summarize the available quantitative data from various studies.
Antioxidant Activity
The antioxidant capacity is a key feature of stilbenoids. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| Piceatannol | ~10 | [1] |
| Resveratrol | 25 - 100 | [1] |
| Pterostilbene | >100 | [1] |
| 3,5-Di-O-acetylpiceatannol | 35.6 ± 2.1 | [2] |
| 3,5-Di-O-butanoylpiceatannol | 32.2 ± 2.5 | [2] |
| 3,5-Di-O-octanoylpiceatannol | 28.9 ± 1.8 | [2] |
| 3,5-Di-O-palmitoylpiceatannol | 33.8 ± 2.3 | [2] |
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of piceatannol and its analogs have been evaluated against various cancer cell lines. The IC50 values represent the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piceatannol | CCRF-CEM (human acute lymphoblastic leukemia) | 4.57 | [3] |
| Piceatannol | HL-60 (human promyelocytic leukemia) | 35 ± 7 | [4] |
| Piceatannol | HUT78 (human T-cell lymphoma) | 24 ± 3 | [4] |
| Piceatannol | MCF-7 (human breast adenocarcinoma) | 250 | [5] |
| Resveratrol | HL-60 | 54.09 | [3] |
| Biochanin-A | MCF-7 | 150 | [5] |
Note: While extensive data exists for piceatannol's cytotoxicity, direct comparative IC50 values for this compound against the same cancer cell lines are limited in the available literature, making a direct SAR analysis for anticancer activity challenging.
Enzyme Inhibitory Activity
This compound has been identified as an inhibitor of arginase, an enzyme implicated in cardiovascular diseases and cancer.
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Arginase I | 76 | |
| This compound | Arginase II | 89 |
Signaling Pathways Modulated by Piceatannol and Its Glucoside
Piceatannol and its derivatives exert their biological effects by modulating various intracellular signaling pathways.
Inhibition of NF-κB Signaling Pathway by Piceatannol
Piceatannol has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[6] This inhibition is crucial for its anti-inflammatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. New Lipophilic Piceatannol Derivatives Exhibiting Antioxidant Activity Prepared by Aromatic Hydroxylation with 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Astringin and Piceatannol 3'-O-glucoside: A Comprehensive Molecular Comparison
Astringin and Piceatannol (B1677779) 3'-O-glucoside are, in fact, the same chemical compound. The name "Piceatannol 3'-O-glucoside" is a more descriptive chemical name, while "Astringin" is a common trivial name. This is supported by multiple chemical databases which list them as synonyms, sharing the identical molecular formula of C₂₀H₂₂O₉ and a molecular weight of approximately 406.38 g/mol .[1][2][3][4][5][6] Astringin is the 3-β-D-glucoside of piceatannol, meaning it is a molecule of piceatannol with a glucose group attached at the 3' position.[7][8]
This guide provides a comparative analysis of Astringin (this compound) and its aglycone form, Piceatannol. The comparison focuses on their distinct biological activities, supported by experimental data, to aid researchers, scientists, and drug development professionals.
Chemical Identity
| Feature | Astringin / this compound | Piceatannol |
| Systematic Name | (2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[5] | 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol[9] |
| Synonyms | Piceatannol-3-O-beta-D-glucopyranoside, Piceatannol-glucoside, 3,4,3',5'-Tetrahydroxystilbene 3-glucoside[1] | Astringenin, 3,3',4,5'-Tetrahydroxy-trans-stilbene[9][10][11] |
| Molecular Formula | C₂₀H₂₂O₉[1][3][4][12] | C₁₄H₁₂O₄[9][10] |
| Molecular Weight | 406.38 g/mol [1][3][13] | 244.24 g/mol [9][10] |
| CAS Number | 29884-49-9[1][5][12] | 10083-24-6[9][10][11] |
Comparative Biological Activity: Data Summary
The primary difference in the biological activity between Astringin and Piceatannol stems from the presence of the glucoside group in Astringin, which is absent in Piceatannol. This structural difference influences their potency in various biological assays.
Antioxidant and Ferroptosis-Inhibitory Effects
Direct comparative studies indicate that Piceatannol is a more potent antioxidant than Astringin. This is attributed to the free hydroxyl group at the 3'-position in Piceatannol, which is masked by the glucose molecule in Astringin.[8] This structural feature also enhances Piceatannol's ability to inhibit ferroptosis, a form of iron-dependent cell death.[8]
| Assay | IC₅₀ (μM) | |
| Astringin | Piceatannol | |
| Superoxide (B77818) Anion (•O₂⁻) Scavenging | 15.3 ± 1.2[8] | 25.6 ± 2.1 (less potent than Astringin in this specific assay)[8] |
| Assay | Cell Viability (%) at 100 μM | |
| Astringin | Piceatannol | |
| Erastin-induced ferroptosis in bmMSCs | 77.3[8] | 90.1 (more potent)[8] |
Anti-inflammatory Activity
Anticancer Activity
Piceatannol has been more extensively studied for its anticancer properties compared to Astringin.[8] It has been shown to inhibit the proliferation of various cancer cell lines. However, the anticancer activity of Astringin is less documented, and direct comparative studies are lacking.[8]
| Cell Line | IC₅₀ (μM) | |
| Astringin | Piceatannol | |
| MCF-7 (Breast Cancer) | Data not available | 250 µg/mL (as an active component in an extract)[8] |
| C6 (Glioma) | Data not available | Data not available |
| HepG2 (Liver Cancer) | Data not available | Data not available |
| HeLa (Cervical Cancer) | Data not available | Inactive at tested concentrations in one study[8] |
| HT-29 (Colon Cancer) | Data not available | Inactive at tested concentrations in one study[8] |
Experimental Protocols
Superoxide Anion (•O₂⁻) Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals.
-
Reagent Preparation : Prepare solutions of NADH, NBT (nitro blue tetrazolium), and PMS (phenazine methosulfate) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Mixture : In a 96-well plate, add the test compound (Astringin or Piceatannol) at various concentrations, followed by the NADH and NBT solutions.
-
Initiation : Start the reaction by adding the PMS solution to the mixture.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 5 minutes) in the dark.
-
Measurement : Measure the absorbance of the resulting formazan (B1609692) product at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Calculation : The percentage of superoxide anion scavenging is calculated by comparing the absorbance of the sample wells to the control wells (without the test compound). The IC₅₀ value is then determined as the concentration of the compound that scavenges 50% of the superoxide anions.
Erastin-Induced Ferroptosis Inhibition Assay
This assay assesses the ability of a compound to protect cells from ferroptosis induced by erastin (B1684096).
-
Cell Culture : Culture bone marrow-derived mesenchymal stem cells (bmMSCs) in appropriate media until they reach a suitable confluency.
-
Cell Seeding : Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with the test compound (Astringin or Piceatannol) at various concentrations for a specified pre-incubation period.
-
Induction of Ferroptosis : Induce ferroptosis by adding erastin to the cell culture media.
-
Incubation : Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Viability Assessment : Measure cell viability using a standard method such as the MTT or CCK-8 assay. This involves adding the respective reagent to the wells and measuring the absorbance at the appropriate wavelength.
-
Calculation : Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.
-
Cell Lysis : Lyse the treated cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
Caption: Anti-inflammatory signaling pathway of Astringin and Piceatannol.
Caption: Ferroptosis inhibition pathway of Astringin and Piceatannol.
References
- 1. CAS 29884-49-9 | Astringin [phytopurify.com]
- 2. This compound | 94356-26-0 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. biolinkk.com [biolinkk.com]
- 5. Astringin | C20H22O9 | CID 5281712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing dietary polyphenol Piceatannol 3-O-glucoside - Phenol-Explorer [phenol-explorer.eu]
- 7. Astringin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Piceatannol | C14H12O4 | CID 667639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-Piceatannol 99%,CAS 10083-24-6 [herbnutritionals.com]
- 11. Piceatannol - Wikipedia [en.wikipedia.org]
- 12. Astringin - Cayman Chemical [bioscience.co.uk]
- 13. trans-Piceatannol 3′-glucoside phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
Piceatannol 3'-O-glucoside vs. Resveratrol: A Comparative In Vivo Bioavailability Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bioavailability of Piceatannol (B1677779) 3'-O-glucoside (P3G) and resveratrol (B1683913). As direct comparative in vivo studies on P3G are limited in the available scientific literature, this guide leverages data from studies comparing its aglycone, piceatannol, with resveratrol to provide valuable insights. It is important to note that the glycosylation of piceatannol to form P3G may influence its absorption and metabolism, and thus, its overall bioavailability.
Executive Summary
Emerging research suggests that piceatannol, a close structural analog of resveratrol, exhibits greater metabolic stability in vivo. While both compounds undergo extensive metabolism, a larger proportion of piceatannol remains in its unconjugated, active form in plasma after administration. This suggests that piceatannol may have enhanced bioavailability compared to resveratrol. The metabolic pathways of the two compounds differ primarily in that piceatannol can undergo methylation, a pathway not observed for resveratrol.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of piceatannol and resveratrol following intragastric administration in rats. This data is derived from a comparative study and provides a quantitative basis for evaluating their relative bioavailability.
| Compound | Dose (µmol/kg) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Reference |
| Piceatannol | 90 | 1.2 ± 0.2 | 0.25 | 1.1 ± 0.1 | [1] |
| 360 | 4.1 ± 0.6 | 0.5 | 4.9 ± 0.7 | [1] | |
| Resveratrol | 90 | 0.8 ± 0.1 | 0.25 | 0.7 ± 0.1 | [1] |
| 360 | 2.5 ± 0.4 | 0.25 | 2.9 ± 0.4 | [1] | |
| Piceatannol (co-administered) | 90 (each) | 2.9 ± 0.4 | 0.25 | 8.6 ± 1.2 | [1] |
| Resveratrol (co-administered) | 90 (each) | 1.5 ± 0.2 | 0.25 | 4.1 ± 0.6 | [1] |
AUC: Area Under the Curve, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration.
Comparative Metabolic Pathways
The metabolic fate of a compound is a critical determinant of its bioavailability and biological activity. Piceatannol and resveratrol share some metabolic pathways, primarily phase II conjugation reactions. However, a key distinction is the methylation of piceatannol.
Experimental Protocols
The following is a representative experimental protocol for a comparative in vivo bioavailability study in rats, based on methodologies reported in the literature.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
2. Dosing:
-
Route of Administration: Intragastric gavage is a common method for oral administration to ensure accurate dosing.[2]
-
Dose Formulation: The compounds (Piceatannol 3'-O-glucoside and resveratrol) are suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.
-
Dose Groups: Animals are divided into groups to receive either a single compound or a co-administration of both. A vehicle control group is also included.
3. Blood Sampling:
-
Time Points: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Method: Blood is typically collected from the tail vein or via a cannula into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[3]
4. Analytical Method:
-
Technique: Plasma concentrations of the parent compounds and their metabolites are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4][5]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by extraction of the analytes.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo bioavailability study.
Conclusion
The available in vivo data, primarily from studies on piceatannol in rats, suggests that it possesses greater metabolic stability and potentially higher bioavailability of the parent compound compared to resveratrol.[1] The area under the plasma concentration-time curve (AUC) for piceatannol was found to be 2.1 times greater than that for resveratrol when co-administered.[1] This difference is attributed to piceatannol's unique metabolic pathway involving methylation, in addition to the glucuronidation and sulfation pathways common to both stilbenoids.
It is crucial for researchers and drug development professionals to consider these differences in bioavailability and metabolism when designing experiments and interpreting results. Further studies are warranted to directly compare the in vivo bioavailability of this compound and resveratrol to fully elucidate their therapeutic potential.
References
- 1. Absorption and metabolism of piceatannol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awionline.org [awionline.org]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Piceatannol 3'-O-glucoside: A Step-by-Step Guide for Laboratory Professionals
Hazard Assessment and Classification
Piceatannol, the parent compound of Piceatannol 3'-O-glucoside, is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, some suppliers indicate that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye and respiratory tract irritation.[1][2] In the absence of specific data for the glucoside, it is prudent to handle it with the same level of caution.
Key Hazard Information for Piceatannol (as a proxy):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1]
-
Carcinogenicity: Not identified as a carcinogen by IARC, NTP, or OSHA.[2]
Due to its potential hazards, this compound waste should be treated as hazardous chemical waste.
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify: All waste materials containing this compound must be identified as chemical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, glassware) that has come into direct contact with the substance.
-
Segregate: This waste must be segregated from non-hazardous and other types of laboratory waste (e.g., biological, radioactive).[3] Keep this compound waste separate from incompatible chemicals.
2. Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not dispose of these solutions down the drain.[4]
-
If dissolved in an organic solvent, the waste should be collected in a container designated for flammable or halogenated solvents, as appropriate.
-
-
Empty Containers:
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[4]
-
Include the date of accumulation and any associated hazards.[3]
4. Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[3]
-
Ensure the storage area is well-ventilated.
-
Keep containers closed except when adding waste.[4]
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Piceatannol 3'-O-glucoside
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Piceatannol 3'-O-glucoside. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a glycosylated stilbenoid, requires careful handling due to the potential hazards associated with its aglycone, Piceatannol. Safety data for Piceatannol indicates that it is harmful if swallowed, in contact with skin, or if inhaled[1][2][3]. Therefore, adopting stringent personal protective equipment (PPE) protocols is paramount.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling the substance to ensure the appropriate level of protection is used[4][5]. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 or higher respirator is necessary when handling the powder form to prevent inhalation of dust particles[4]. In case of potential for aerosol generation, a full face-piece respirator with appropriate cartridges should be considered. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended[4]. Double gloving is advised, especially when handling concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated[5][6]. |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against dust particles and splashes[5][7]. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[4]. |
| Body | Laboratory Coat or Gown | A full-length laboratory coat, preferably disposable, should be worn to protect skin and clothing from contamination[5]. |
| Feet | Closed-toe Shoes | Fully enclosed, chemical-resistant footwear is required to protect against spills[5]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination.
2. Weighing and Solution Preparation:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula to transfer the powder.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. During the Experiment:
-
Keep all containers with this compound properly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
If any part of your PPE becomes contaminated, remove and replace it immediately.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a thorough cleaning with soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, disposable lab coats, and weighing papers, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour waste down the drain.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. trans-Piceatannol 3′-glucoside phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 3. (2S,3R,4S,5S,6R)-2-{5-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol | C20H22O9 | CID 11968990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
